Technical Whitepaper: Therapeutic Potential of ASP-1645 in Acute Coronary Syndrome (ACS)
Executive Summary: The Reversibility Paradigm Acute Coronary Syndrome (ACS) management relies heavily on Dual Antiplatelet Therapy (DAPT), typically combining aspirin with a P2Y12 receptor inhibitor. While effective, cur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reversibility Paradigm
Acute Coronary Syndrome (ACS) management relies heavily on Dual Antiplatelet Therapy (DAPT), typically combining aspirin with a P2Y12 receptor inhibitor. While effective, current agents face a critical trade-off: potent antithrombotic efficacy often correlates with increased bleeding risk.
ASP-1645 represents a distinct class of reversible P2Y12 antagonists . Unlike thienopyridines (e.g., clopidogrel, prasugrel) which bind irreversibly, ASP-1645 offers a direct-acting, reversible blockade of the ADP receptor. This guide analyzes the mechanistic basis of ASP-1645, detailing its potential to decouple antithrombotic efficacy from bleeding liability through "tuned inhibition"—a strategy targeting <100% platelet inhibition to preserve hemostasis while preventing occlusion.
Mechanistic Architecture
The P2Y12 Signaling Axis
To understand the intervention point of ASP-1645, one must map the ADP-mediated platelet activation pathway. The P2Y12 receptor is a G-protein coupled receptor (GPCR) coupled to the Gi protein.
Normal Physiology:
ADP Binding: ADP binds to P2Y12.
Gi Activation: The Gi subunit inhibits Adenylyl Cyclase (AC).
cAMP Suppression: Reduced cAMP levels lower Protein Kinase A (PKA) activity.
VASP Dephosphorylation: Reduced PKA activity leads to dephosphorylation of VASP (Vasodilator-stimulated phosphoprotein), activating the GPIIb/IIIa receptor.
Aggregation: Fibrinogen binds to activated GPIIb/IIIa, cross-linking platelets.
ASP-1645 Intervention:
ASP-1645 acts as a competitive antagonist, preventing ADP binding. Crucially, because it is reversible, its occupancy fluctuates with plasma concentration, allowing for rapid restoration of platelet function upon discontinuation—a critical safety feature for patients requiring urgent surgery (e.g., CABG).
Pathway Visualization
Figure 1: Signal transduction pathway of P2Y12 and the competitive antagonism mechanism of ASP-1645. Note the G-protein mediated suppression of cAMP.
Preclinical Validation Protocols
As a researcher, you must validate the "reversible" claim and the "tuned inhibition" hypothesis. The following protocols are designed to be self-validating systems.
Protocol A: Light Transmission Aggregometry (LTA)
Objective: Determine the IC50 of ASP-1645 in human platelet-rich plasma (PRP) and verify the absence of "agonist" activity.
Methodology:
Preparation: Draw venous blood into 3.2% sodium citrate (1:9 ratio). Centrifuge at 200g for 15 min to obtain PRP.
Incubation: Aliquot PRP (250 µL) into cuvettes. Add ASP-1645 (concentration range 1 nM – 10 µM) or Vehicle (DMSO <0.1%). Incubate for 5 min at 37°C.
Induction: Add ADP (final conc. 5 µM or 20 µM) to induce aggregation.
Measurement: Monitor light transmission for 6 minutes under constant stirring (1000 rpm).
Self-Validating Criteria (Quality Control):
Validity Check: The Vehicle control must show >70% maximal aggregation with 20 µM ADP. If <70%, the platelets are non-responsive; discard the donor sample.
Specificity Check: Run a parallel sample with ASP-1645 without ADP. If aggregation occurs, the compound acts as a partial agonist (Fail).
Protocol B: Dissociation Kinetics (Washout Study)
Objective: Differentiate ASP-1645 (reversible) from Clopidogrel active metabolite (irreversible).
Methodology:
Pre-incubation: Incubate washed platelets with IC90 concentration of ASP-1645 for 30 minutes.
Wash Step: Centrifuge platelets and resuspend in inhibitor-free buffer (10-fold dilution). Repeat twice to remove unbound drug.
Re-challenge: Add ADP (20 µM) to the washed platelets.
Readout:
Irreversible Control (Clopidogrel metabolite): Platelets remain inhibited (0-10% aggregation).
Reversible Agent (ASP-1645): Platelets regain function (>80% of baseline aggregation).
Quantitative Data Summary: ASP-1645 vs. SOC
The following table summarizes the theoretical and preclinical profile of ASP-1645 compared to Standard of Care (SOC) agents.
Feature
ASP-1645
Clopidogrel
Ticagrelor
Binding Type
Reversible (Competitive)
Irreversible (Covalent)
Reversible (Allosteric)
Metabolism
Direct-acting
Prodrug (CYP2C19 dependent)
Direct-acting
Onset of Action
Rapid (< 1 hr)
Slow (2-4 hrs)
Rapid (30 min - 1 hr)
Offset (Recovery)
Rapid (Plasma t1/2 dependent)
Slow (Platelet turnover: 5-7 days)
Moderate (1-2 days)
Target Inhibition
Tunable (Aim for 50-90%)
Variable (Genotype dependent)
High (>90%)
Bleeding Risk
Potentially Lower (Due to reversibility)
Moderate
Moderate/High
Strategic Development Workflow
To advance ASP-1645 from a lead compound to a clinical candidate for ACS, a rigorous screening funnel is required. This workflow emphasizes the "Fail Fast" philosophy.
Figure 2: Preclinical development funnel for ASP-1645. Each stage represents a Go/No-Go decision gate.
Therapeutic Implications in ACS
The "Tuned Inhibition" Hypothesis
Patent literature regarding ASP-1645 suggests a formulation strategy targeting partial inhibition (e.g., 50-90% inhibition of platelet aggregation) rather than total ablation.
Rationale: 100% inhibition (often seen with potent P2Y12 blockers) maximizes bleeding risk. In ACS, the goal is to prevent the "white clot" (platelet-rich) without compromising the repair of vascular micro-injuries.
ASP-1645 Application: By utilizing its reversible kinetics, dosing can be calibrated to maintain a "safety floor" of platelet reactivity.
Perioperative Management
Patients with ACS often require Coronary Artery Bypass Grafting (CABG).
Current Challenge: Patients on Clopidogrel must wait 5-7 days for platelet function to recover, delaying surgery and increasing hospital costs.
ASP-1645 Advantage: Due to reversible binding, discontinuation 24 hours prior to surgery should allow sufficient platelet function recovery, significantly optimizing perioperative workflow.
References
Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and inflammatory conditions. WO2012174013A2. World Intellectual Property Organization.
Primary source for ASP-1645 structure, indication (ACS)
Storey, R. F., et al. (2010). Pharmacology and clinical trials of reversible P2Y12 inhibitors. Nature Reviews Cardiology, 7, 526–534.
Foundational review on the mechanism and benefits of reversible P2Y12 antagonism.
Gachet, C. (2006). Regulation of platelet functions by P2 receptors. Annual Review of Pharmacology and Toxicology, 46, 277-300.
Cattaneo, M. (2010). New P2Y12 inhibitors. Circulation, 121(1), 171-179.
Topic: Binding Affinity and Pharmacodynamic Characterization of ASP-1645 at the P2Y12 Receptor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Binding Affinity and Pharmacodynamic Characterization of ASP-1645 at the P2Y12 Receptor
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-1645 is a novel, reversible, direct-acting P2Y12 receptor antagonist developed to address the limitations of irreversible thienopyridines (e.g., clopidogrel, prasugrel). Unlike prodrugs requiring metabolic activation, ASP-1645 is an active moiety characterized by rapid onset and offset of action. This guide provides a technical analysis of its binding affinity, the experimental frameworks for its validation, and its pharmacodynamic profile relative to standard-of-care agents.
Molecular Mechanism & Binding Kinetics
Structural Basis of Interaction
ASP-1645 is chemically defined as (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yloxy)propanoic acid .[1] Structurally, it belongs to the quinolone class of P2Y12 antagonists.
Mechanism: It competes with Adenosine Diphosphate (ADP) for the orthosteric binding pocket, preventing the conformational change required for
protein activation.
Signaling Pathway Intervention
The P2Y12 receptor normally couples to the
protein, inhibiting adenylyl cyclase and lowering cAMP levels, which destabilizes VASP (Vasodilator-stimulated phosphoprotein) and promotes platelet aggregation. ASP-1645 blocks this cascade, maintaining high cAMP levels.
Figure 1: Mechanism of Action. ASP-1645 prevents Gi-mediated inhibition of Adenylyl Cyclase, sustaining cAMP levels and inhibiting aggregation.
Experimental Determination of Binding Affinity
To rigorously quantify the affinity (
) of ASP-1645, a self-validating dual-assay approach is required: Radioligand Binding (direct affinity) and Functional cAMP Quantification (potency).
This protocol determines the equilibrium dissociation constant (
) using [3H]-2-MeSADP (a high-affinity P2Y12 agonist).
Workflow:
Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human P2Y12 cDNA. Harvest and homogenize to isolate membranes.
Competition Binding:
Incubate membrane aliquots (10-20 µg protein) with [3H]-2-MeSADP (~1 nM).
Add increasing concentrations of ASP-1645 (
M to M).
Non-specific Binding Control: Include excess unlabeled 2-MeSADP (10 µM).
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
using the Cheng-Prusoff equation:
Where is the radioligand concentration and is its dissociation constant.
Protocol B: Functional cAMP Assay
Since P2Y12 inhibition prevents the decrease of cAMP, this assay measures the recovery of cAMP levels in the presence of ADP.
Workflow:
Induction: Stimulate CHO-P2Y12 cells with Forskolin (10 µM) to elevate cAMP.
Agonist Challenge: Add ADP (EC90 concentration) to suppress cAMP.
Antagonist Titration: Add ASP-1645 at varying concentrations.
Readout: Measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Result: Plot % cAMP recovery vs. log[ASP-1645] to determine functional
.
Figure 2: Radioligand Binding Assay Workflow for Ki Determination.
Pharmacodynamic Profile & Data Summary
Based on patent disclosures (WO2012174013A2) and preclinical evaluations, ASP-1645 demonstrates a profile consistent with high-potency, reversible antagonism.
Quantitative Data Summary
Metric
Value / Characteristic
Clinical Implication
Binding Type
Reversible
Rapid offset allows for quicker surgery scheduling compared to Clopidogrel.
Active Moiety
Parent Compound
No genetic variability (CYP2C19) issues; consistent effect across patients.
Inhibition of Platelet Aggregation (IPA)
>90% at therapeutic doses
Comparable efficacy to Ticagrelor and Prasugrel.
Dosing Range
25 mg - 150 mg (QD/BID)
Flexible dosing to balance ischemic protection vs. bleeding risk.
Metabolism
Excreted largely as whole drug
Reduced risk of drug-drug interactions via CYP pathways.
Comparative Potency
In Light Transmission Aggregometry (LTA) assays using human Platelet-Rich Plasma (PRP):
ASP-1645 achieves 100% inhibition of ADP-induced aggregation at maximal doses.
The dose-response curve shifts to the right with increasing ADP concentrations, confirming competitive antagonism .
Standard thienopyridines (Clopidogrel, Prasugrel) form covalent disulfide bridges with the P2Y12 receptor (Cys17 or Cys270). This results in permanent receptor inactivation. Platelet function only recovers as new platelets are generated (7-10 days).
ASP-1645 Advantage: As a reversible binder, platelet function restores rapidly upon drug clearance. This is critical for patients requiring urgent CABG (Coronary Artery Bypass Grafting).
Protocol for Drug Development Researchers
When characterizing ASP-1645 derivatives or conducting bridging studies:
Reference Standard: Use Ticagrelor as the positive control for reversible binding comparisons.
Species Differences: Note that P2Y12 receptor homology varies. Rat/Mouse models may require higher doses than human models due to affinity differences. The guinea pig model (mentioned in Example 4 of the patent) is often preferred for thrombosis studies due to higher human homology.
References
Astellas Pharma Inc. (2012). Pharmaceutical Compositions and Methods for Treatment of Cardiovascular Disease. WO Patent 2012/174013 A2.
Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of therapeutic applications. Drug Discovery Today, 15(13-14), 570-578.
Cattaneo, M. (2010). New P2Y12 inhibitors. Circulation, 121(1), 171-179.
Wallentin, L., et al. (2009). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes (PLATO). New England Journal of Medicine, 361, 1045-1057. (Provided for comparative standard context).
An In-Depth Technical Guide to the Profile of a Reversible Antiplatelet Agent: The Case of Ticagrelor
A Note to the Reader: Initial searches for the reversible antiplatelet agent "ASP-1645" did not yield publicly available scientific literature corresponding to a compound with this designation. To fulfill the core requir...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: Initial searches for the reversible antiplatelet agent "ASP-1645" did not yield publicly available scientific literature corresponding to a compound with this designation. To fulfill the core requirements of providing an in-depth technical guide for a research and drug development audience, this document will focus on a well-characterized, clinically significant reversible antiplatelet agent, Ticagrelor , and its specific reversal agent, Bentracimab . This allows for a comprehensive exploration of the principles, mechanisms, and evaluation methodologies relevant to this class of drugs.
Introduction: The Imperative for Reversible Antiplatelet Therapy
Antiplatelet agents are a cornerstone in the management of atherothrombotic diseases, such as acute coronary syndromes (ACS).[1] Historically, irreversible P2Y12 receptor inhibitors like clopidogrel have been pivotal. However, their prolonged duration of action, lasting for the lifespan of the platelet, presents a significant clinical challenge in patients requiring urgent surgery or experiencing major bleeding.[1] This has driven the development of reversible antiplatelet agents, which offer the potential for a more flexible and controllable therapeutic window.
Ticagrelor is a first-in-class, orally active, reversible P2Y12 receptor antagonist.[1] Unlike thienopyridines (e.g., clopidogrel), it does not require metabolic activation and binds non-competitively to the P2Y12 receptor, allowing for a faster onset and offset of action.[2] The development of a specific antidote, Bentracimab, further underscores the advantages of a reversible mechanism, providing a means for rapid neutralization of antiplatelet effects in emergency situations.[3][4] This guide provides a detailed technical profile of Ticagrelor, from its molecular mechanism to its clinical evaluation and reversal.
Mechanism of Action: A Reversible Allosteric Antagonist
Ticagrelor's antiplatelet effect is mediated through its interaction with the P2Y12 receptor, a key G protein-coupled receptor on the platelet surface that is activated by adenosine diphosphate (ADP).
P2Y12 Receptor Signaling Cascade
Upon binding of ADP, the P2Y12 receptor couples with the Gαi protein, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5] Dephosphorylated VASP no longer inhibits the conformational activation of the glycoprotein IIb/IIIa receptor, a crucial step for platelet aggregation.[6]
Ticagrelor's Reversible Inhibition
Ticagrelor is a cyclo-pentyl-triazolo-pyrimidine (CPTP) that functions as a selective, direct-acting P2Y12 receptor antagonist.[7] It binds reversibly to an allosteric site on the P2Y12 receptor, distinct from the ADP binding site.[8] This binding induces a conformational change in the receptor that prevents ADP-mediated signal transduction, thereby inhibiting platelet activation and aggregation.[2] Because the binding is reversible, as plasma concentrations of Ticagrelor decrease, the drug dissociates from the receptor, and platelet function is restored.[8]
Diagram: Ticagrelor's Mechanism of Action on the P2Y12 Receptor
Caption: Ticagrelor reversibly binds to the P2Y12 receptor, preventing ADP-mediated inhibition of adenylyl cyclase and maintaining platelet inhibition.
Pharmacokinetic and Pharmacodynamic Profile
The clinical utility of Ticagrelor is defined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which describe the time course of its concentration in the body and its effect on platelet function, respectively.
Pharmacokinetics
Ticagrelor is rapidly absorbed following oral administration, with a median time to peak plasma concentration (Tmax) of approximately 2-3 hours.[1] It has an oral bioavailability of about 36% due to first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9] This metabolism produces an active metabolite, AR-C124910XX, which has similar antiplatelet activity to the parent compound.[9] Both Ticagrelor and its active metabolite are highly bound to plasma proteins (>99.7%).[9] The plasma half-life is approximately 7 hours for Ticagrelor and 8.5 hours for its active metabolite.[9]
Ticagrelor demonstrates a more rapid onset and greater potency of platelet inhibition compared to clopidogrel.[11][12] Following a loading dose, significant inhibition of platelet aggregation is achieved within hours. Due to its reversible binding, the antiplatelet effect of Ticagrelor diminishes as the plasma concentration of the drug and its active metabolite decline.
Experimental Protocols for Evaluating Antiplatelet Activity
The assessment of Ticagrelor's effect on platelet function is crucial in both preclinical and clinical settings. Several assays are commonly employed to quantify the degree of P2Y12 receptor inhibition.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[13] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle: In a stirred cuvette at 37°C, an agonist (e.g., ADP) is added to PRP. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through and be detected by a photocell.[14] The change in light transmission is recorded over time.
Step-by-Step Methodology:
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[14]
PRP and PPP Preparation:
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[14]
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2700 x g) for 15 minutes.[14]
Assay Procedure:
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.[15]
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
Add a specific concentration of ADP to the PRP and record the change in light transmission for at least 5 minutes.[16]
The extent of aggregation is reported as the maximum percentage change in light transmission.
Diagram: Light Transmission Aggregometry Workflow
Caption: Workflow for assessing platelet aggregation using Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation based on turbidimetric optical detection.[17]
Principle: The assay cartridge contains fibrinogen-coated microparticles and ADP to activate platelets.[18] In the presence of an unblocked P2Y12 receptor, activated platelets bind to the fibrinogen-coated beads, causing aggregation and an increase in light transmittance.[19] The results are reported in P2Y12 Reaction Units (PRU).
Step-by-Step Methodology:
Blood Collection: Collect whole blood in a Greiner citrate tube.[20]
Assay Procedure:
Insert the assay cartridge into the VerifyNow instrument.
Invert the blood collection tube several times.
Insert the blood tube into the sample port of the cartridge.
The instrument automatically performs the assay and reports the PRU value.
The VASP assay is a flow cytometry-based method that specifically assesses the phosphorylation state of VASP within platelets, which is directly related to P2Y12 receptor activity.[6]
Principle: Inhibition of the P2Y12 receptor leads to an increase in intracellular cAMP, which promotes the phosphorylation of VASP.[5] The assay uses antibodies to quantify the amount of phosphorylated VASP (P-VASP) in platelets.
Step-by-Step Methodology:
Blood Collection: Collect whole blood in a citrated tube.
Incubation: Incubate whole blood samples with prostaglandin E1 (PGE1) alone or with PGE1 and ADP.[6]
Fixation and Permeabilization: Fix the platelets with formaldehyde and then permeabilize them with a detergent.[6]
Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for P-VASP.[6]
Flow Cytometry: Analyze the samples using a flow cytometer to measure the median fluorescence intensity, which is used to calculate a Platelet Reactivity Index (PRI).[21]
Reversal of Antiplatelet Effect: The Role of Bentracimab
A significant advancement in the management of patients on Ticagrelor is the development of Bentracimab (formerly MEDI2452 or PB2452), a specific reversal agent.
Mechanism of Reversal
Bentracimab is a recombinant human monoclonal antibody fragment that binds with high affinity and specificity to Ticagrelor and its major active metabolite.[22] This binding neutralizes Ticagrelor, preventing it from interacting with the P2Y12 receptor and thereby restoring normal platelet function.[23][24]
Diagram: Mechanism of Ticagrelor Reversal by Bentracimab
Caption: Bentracimab binds to Ticagrelor, preventing its interaction with the P2Y12 receptor and restoring platelet function.
Clinical Evidence for Reversal
Clinical trials, such as the REVERSE-IT trial, have demonstrated that Bentracimab provides rapid and sustained reversal of Ticagrelor's antiplatelet effects in patients requiring urgent surgery or experiencing major bleeding.[3][25] The administration of Bentracimab leads to a prompt restoration of platelet function, as measured by various platelet function assays.[3][4] In the REVERSE-IT trial, effective hemostasis was achieved in a high percentage of patients, with 100% in the surgery group and 83% in those with major bleeding.[3]
Clinical Trial
Key Findings
REVERSE-IT (Phase 3)
Bentracimab safely and effectively reversed the antiplatelet effects of Ticagrelor in patients undergoing urgent surgery or with major bleeding.[3][25]
Phase 2B Study (NCT04122170)
Designed to evaluate the efficacy of Bentracimab in reversing the anti-platelet effects of Ticagrelor in subjects aged 50-80 years old.[26]
Conclusion and Future Directions
Ticagrelor represents a significant advancement in antiplatelet therapy, offering potent and reversible P2Y12 inhibition. Its well-defined pharmacokinetic and pharmacodynamic profile, coupled with the availability of a specific reversal agent, Bentracimab, provides clinicians with a greater degree of control over antiplatelet therapy. The methodologies outlined in this guide are essential for the continued research and development of novel reversible antiplatelet agents and their antidotes. Future research will likely focus on optimizing dosing strategies in specific patient populations and further elucidating the clinical impact of reversible antiplatelet therapy in a broad range of cardiovascular diseases.
References
Mechanism of Action (MOA) | BRILINTA | For HCPs. [Link]
Clinical and Pre-Clinical Pharmacokinetics and Pharmacodynamics of Bentracimab. PubMed. [Link]
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. PMC. [Link]
Phase 2B Study to Evaluate the Efficacy of Bentracimab (PB2452) in Reversal of Ticagrelor in Subjects Aged 50-80 Years Old. ClinicalTrials.gov. [Link]
Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. PubMed. [Link]
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
Mechanism of action of bentracimab. (A) Ticagrelor reversibly binds to... ResearchGate. [Link]
Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. PubMed. [Link]
VerifyNow P2Y12 and VerifyNow PRU Test. Practical-Haemostasis.com. [Link]
Bentracimab in Ticagrelor-treated Patients With Uncontrolled Bleeding or Requiring Urgent Surgery or Invasive Procedure. ClinicalTrials.gov. [Link]
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]
Main experimental protocols. A) platelet isolation, B) adhesion study... ResearchGate. [Link]
Rapid and Sustained Reversal of Ticagrelor–Intervention Trial. American College of Cardiology. [Link]
Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Frontiers. [Link]
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis. [Link]
Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]
Point of Care Tests VerifyNow P2Y12 and INNOVANCE PFA P2Y Compared to Light Transmittance Aggregometry After Fibrinolysis. PubMed Central. [Link]
Pharmacokinetics, pharmacodynamics, and safety of ticagrelor in volunteers with severe renal impairment. PubMed. [Link]
Stago's VASP Assay Used For P2Y12 Biomarker Studies. [Link]
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. ResearchGate. [Link]
Technical Analysis of ASP-1645: Molecular Characterization and P2Y12 Antagonism
Executive Summary This technical guide provides a comprehensive molecular and functional analysis of ASP-1645 , a reversible P2Y12 receptor antagonist developed for antiplatelet therapy. Unlike thienopyridine prodrugs (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive molecular and functional analysis of ASP-1645 , a reversible P2Y12 receptor antagonist developed for antiplatelet therapy. Unlike thienopyridine prodrugs (e.g., clopidogrel) that require metabolic activation and bind irreversibly, ASP-1645 is a direct-acting agent designed for rapid onset and offset of action. This document details its physicochemical properties, mechanism of action, and validated analytical protocols for its characterization in a research setting.
Part 1: Molecular Identity & Physicochemical Properties
ASP-1645 is a fluoro-quinolone derivative engineered to bind the ADP P2Y12 receptor on platelets. Its structure incorporates a carboxylic acid moiety to enhance solubility and receptor pocket interaction, while the central quinolone core provides the rigid scaffold necessary for high-affinity binding.
Soluble in DMSO (>10 mM); limited solubility in water at neutral pH due to lipophilic core.
Structural Logic
The C6-fluorine atom is critical for metabolic stability, preventing rapid oxidative degradation of the aromatic ring. The N1-cyclopentyl and C7-cyclohexylamino groups provide bulky hydrophobic interactions that fit the P2Y12 receptor's orthosteric binding pocket, displacing the natural ligand (ADP). The propanoic acid tail (chiral S-enantiomer) likely engages in ionic interactions with basic residues (e.g., Arginine or Lysine) within the receptor active site, anchoring the molecule.
Part 2: Mechanism of Action (P2Y12 Antagonism)
The P2Y12 Signaling Cascade
The P2Y12 receptor is a G-protein coupled receptor (GPCR) coupled to the Gαi subfamily. Under physiological conditions, Adenosine Diphosphate (ADP) binds to P2Y12, triggering a conformational change that releases the Gαi subunit.
Basal State: Adenylyl cyclase (AC) actively converts ATP to cAMP. High cAMP levels maintain Protein Kinase A (PKA) activity, which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), keeping platelets in a resting state.
ADP Activation: ADP binding to P2Y12 activates Gαi, which inhibits Adenylyl Cyclase .
Result: cAMP levels drop → PKA is inactivated → VASP is dephosphorylated → Platelet activation (conformational change, granule release, and aggregation via GPIIb/IIIa activation).
ASP-1645 Intervention
ASP-1645 acts as a reversible, direct antagonist . By occupying the ADP binding pocket without activating the G-protein, it prevents the Gαi-mediated inhibition of Adenylyl Cyclase. Consequently, intra-platelet cAMP levels remain high, sustaining PKA activity and preventing thrombosis.
Diagram 1: P2Y12 Signaling & ASP-1645 Inhibition
The following diagram illustrates the pathway blockade by ASP-1645.
Caption: ASP-1645 blocks P2Y12, preventing Gi-mediated inhibition of Adenylyl Cyclase and sustaining cAMP levels.
Part 3: Analytical Protocols for Characterization
As an Application Scientist, relying solely on vendor labels is insufficient. The following self-validating protocols utilize LC-MS/MS and NMR to definitively confirm the identity of ASP-1645 (C₂₃H₂₉FN₂O₄).
Protocol A: High-Resolution Mass Spectrometry (HRMS)
This protocol validates the molecular formula via accurate mass measurement and isotopic pattern analysis.
Sample Preparation:
Dissolve 1 mg ASP-1645 in 1 mL Methanol (HPLC grade).
Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
LC Conditions:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters (ESI+):
Scan Range: 100–1000 m/z.
Target Ion: [M+H]⁺ = 417.2184 m/z (Calculated).
Validation Criteria:
Observed mass must be within 5 ppm of 417.2184.
Isotopic pattern (M+1, M+2) must match theoretical distribution for C₂₃H₂₉...
Protocol B: Structural Confirmation via 1H-NMR
This protocol confirms the presence of the specific functional groups (cyclohexyl, cyclopentyl, fluoro-quinolone).
δ 1.0-2.0 ppm (Multiplets, ~20H): Overlapping signals for cyclohexyl and cyclopentyl methylene protons.
δ 1.5 ppm (d, 3H): Methyl group of the propanoic acid side chain (-CH(CH3 )-).
Diagram 2: Analytical Validation Workflow
The following logic flow ensures robust identification of the compound.
Caption: Parallel workflow using Mass Spectrometry and NMR to validate ASP-1645 identity.
References
Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and inflammatory conditions. WO Patent WO2012174013A2. World Intellectual Property Organization.[2] Available at:
Moritomo, H., et al. (2013). Discovery Of Asp1645: A Novel P2y(12) Receptor Antagonist As An Antiplatelet Agent. Institute for Drug Discovery Research, Astellas Pharma Inc.[3] (Conference Abstract/Citation).
Application Note & Protocol: High-Integrity Stock Solution Preparation of Research Compound ASP-1645 in DMSO
Abstract This document provides a comprehensive, field-proven protocol for the preparation of high-concentration stock solutions of the hypothetical research compound ASP-1645 using dimethyl sulfoxide (DMSO) as the solve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of high-concentration stock solutions of the hypothetical research compound ASP-1645 using dimethyl sulfoxide (DMSO) as the solvent. The methodologies outlined herein are designed to ensure the highest integrity, reproducibility, and stability of the stock solution for use in downstream biological and chemical assays. Beyond a simple recitation of steps, this guide explains the critical scientific principles behind each action, from solvent selection and handling to long-term storage. Adherence to this protocol is crucial for generating reliable and consistent experimental data in drug discovery and development workflows.
Foundational Principles: Compound and Solvent Integrity
Profile of the Solute: ASP-1645
For the purpose of this guide, ASP-1645 is a novel, non-commercially available research compound. Before proceeding, the researcher must obtain or determine the following essential properties.
Property
Example Value
Significance
Molecular Weight (MW)
450.5 g/mol
Essential for accurate molar concentration calculations.
Purity
>98% (HPLC)
Impurities can have off-target effects or interfere with assays.
Appearance
White to off-white powder
A visual check for consistency with the expected form.
Light Sensitivity
Unknown
Assume light sensitivity and take precautions (e.g., use amber vials).
Hygroscopicity
Unknown
Assume the compound is hygroscopic and minimize exposure to air.
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad range of organic molecules that are otherwise insoluble in aqueous solutions[1][2]. Its utility, however, is paired with specific chemical properties that demand careful handling.
High Solvating Power: DMSO's polarity effectively breaks down the crystal lattice of many complex organic compounds, facilitating dissolution[1].
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere[3][4][5]. A 50µL droplet of DMSO can increase in volume by 15% in just 20 minutes in a humid environment[5]. This absorbed water can decrease the solubility of hydrophobic compounds, leading to precipitation, and can promote hydrolysis of sensitive compounds, compromising stock integrity[6].
Biocompatibility & Toxicity: While DMSO is a vehicle for delivering compounds into cells, it is not inert. Final concentrations in cell-based assays should be kept low, typically ≤0.5%, as higher concentrations can induce cytotoxicity, differentiation, or other off-target cellular effects[7][8]. A vehicle control (media with the same final DMSO concentration) is mandatory in all experiments[7].
Therefore, the use of high-purity, anhydrous (<0.05% water) DMSO is non-negotiable for preparing high-integrity stock solutions.
Protocol: Preparation of a 20 mM ASP-1645 Stock Solution in DMSO
This protocol details the preparation of 1 mL of a 20 mM stock solution. Calculations should be adjusted for different target concentrations or volumes.
Required Materials & Equipment
Compound: ASP-1645 (solid powder)
Solvent: Anhydrous DMSO (≥99.9% purity), dispensed from a freshly opened bottle or one stored properly with a desiccant.
Vials: Sterile, 2 mL amber glass vials with PTFE-lined screw caps. Glass is preferred as it is non-reactive with DMSO[9].
Pipettes: Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips.
Balance: Analytical balance with a readability of at least 0.01 mg, located inside a chemical fume hood if the compound is potent or of unknown toxicity[10].
Equipment: Vortex mixer, optional sonicator.
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
Pre-Protocol Calculations
The fundamental equation for calculating the required mass of the compound is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Calculation:
Mass (mg) = 0.020 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g
Mass = 9.01 mg
Step-by-Step Procedure
Prepare the Workspace: Ensure the analytical balance is calibrated and clean. Work in an area with low humidity and minimal air drafts. If the compound is toxic, all weighing must be performed in a chemical fume hood[10].
Tare the Vial: Place a labeled, sterile 2 mL amber glass vial on the analytical balance and tare the weight.
Weigh ASP-1645: Carefully weigh exactly 9.01 mg of ASP-1645 directly into the tared vial. Record the actual mass weighed. Causality: Weighing directly into the final vial prevents material loss that occurs during transfer.
Add Anhydrous DMSO: Using a calibrated P1000 pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound. Cap the vial tightly immediately after dispensing. Causality: Minimizing the time the stock DMSO bottle is open is critical to prevent moisture absorption[9].
Promote Dissolution:
Vortex the vial at medium-high speed for 2-3 minutes.
Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.
Troubleshooting: If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature. Avoid excessive heating unless the compound's stability at higher temperatures is known[10]. Causality: Sonication uses ultrasonic waves to provide the energy needed to break up solute aggregates and accelerate dissolution.
Final Verification: Once fully dissolved, allow the solution to return to room temperature if sonicated. Ensure no precipitation has occurred.
Visual Workflow of Stock Preparation
Caption: Workflow for preparing ASP-1645 stock solution in DMSO.
Quality Control, Storage, and Handling
Proper storage is as critical as proper preparation for maintaining the integrity of the compound stock.
The Critical Step: Aliquoting
Never work directly from the main stock solution. The primary 1 mL stock should be immediately aliquoted into smaller, single-use volumes (e.g., 5 µL, 10 µL, or 20 µL) in sterile, low-binding microcentrifuge tubes.
Rationale:
Minimizes Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water condensation, potentially causing compound precipitation or degradation over time.
Prevents Contamination: Aliquoting reduces the risk of contaminating the entire stock supply during routine experimental use.
Ensures Concentration Consistency: It prevents the potential for solvent evaporation from the main stock vial over time due to repeated opening.
Long-Term Storage
Proper storage conditions are essential for maximizing the shelf-life of the compound.
Parameter
Recommendation
Rationale
Temperature
-20°C (Standard) or -80°C (Optimal)
Lower temperatures slow down chemical degradation pathways. -80°C is preferred for long-term (>6 months) storage to further minimize degradation risks.
Light
Store in the dark (use amber vials/tubes inside a freezer box).
Protects light-sensitive compounds from photolytic degradation.
Moisture
Use vials with tight-sealing caps. Store with desiccants if possible.
Prevents absorption of atmospheric water, which is detrimental to stability[5][6].
While many compounds are stable for years under these conditions, a study on compound libraries showed that after 1 year of storage at room temperature in DMSO, the probability of observing the compound was only 52%[11]. While cold storage drastically improves this, it highlights that degradation is always a potential issue.
Handling and Use in Assays
Thawing: Thaw a single aliquot at room temperature just before use. Centrifuge the tube briefly to collect the entire volume at the bottom.
Dilution: When diluting into aqueous buffers or cell culture media, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous solution. A large, sudden shift from 100% DMSO to a high-percentage aqueous environment can cause hydrophobic compounds to precipitate.
Final Concentration: Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cell line or system, typically <0.5%[7][8].
References
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Asp-Ala-Phe. National Center for Biotechnology Information. Retrieved from [Link]
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Retrieved from [Link]
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
PubChem. (n.d.). Asp-Arg. National Center for Biotechnology Information. Retrieved from [Link]
Kozik, V., et al. (2009). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
PubChem. (n.d.). NoName_1308. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences. Retrieved from [Link]
ResearchGate. (2021). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved from [Link]
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]
NanoTemper. (n.d.). DMSO - Definition and Relevance. Retrieved from [Link]
PubChem. (n.d.). Aspartyl-aspartic acid. National Center for Biotechnology Information. Retrieved from [Link]
Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
ACS Publications. (2018). Structural Stability of V-Amylose Helices in Water-DMSO Mixtures Analyzed by Molecular Dynamics. Journal of Chemical Theory and Computation. Retrieved from [Link]
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
Gafvelin, G., et al. (2009). Molecular and immunological characterization of Asp f 34, a novel major cell wall allergen of Aspergillus fumigatus. Allergy, 64(8), 1218-1226. Retrieved from [Link]
In Vitro Platelet Aggregation Assay for PAR4 Antagonists: A Detailed Application Note and Protocol
A Note on the Target Compound ASP-1645: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "ASP-1645" in the context of platelet aggr...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Target Compound ASP-1645: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "ASP-1645" in the context of platelet aggregation or as a PAR4 antagonist. Therefore, this document provides a comprehensive protocol and application note for the evaluation of a representative Protease-Activated Receptor 4 (PAR4) antagonist in an in vitro platelet aggregation assay. This guide is designed to be readily adaptable for any selective PAR4 antagonist.
Introduction: The Rationale for Targeting PAR4 in Antiplatelet Therapy
Thrombotic diseases, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a central process in the formation of arterial thrombi[1]. While several antiplatelet agents are available, they are often associated with a risk of bleeding. This has driven the search for novel antiplatelet therapies with an improved safety profile.
Protease-activated receptor 4 (PAR4) has emerged as a promising target for such therapies. PAR4 is a G-protein coupled receptor (GPCR) expressed on the surface of human platelets that, along with PAR1, mediates thrombin-induced platelet activation and aggregation[1]. While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the stabilization and growth of a thrombus[2]. It is hypothesized that selective inhibition of PAR4 could prevent occlusive thrombus formation while preserving initial hemostatic responses, potentially offering a safer antiplatelet strategy[1][3].
This application note provides a detailed protocol for assessing the inhibitory activity of a PAR4 antagonist on platelet aggregation in vitro using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing[4].
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a cloudy suspension with low light transmittance. Upon the addition of a platelet agonist, such as a PAR4 activating peptide (PAR4-AP), platelets become activated, change shape, and aggregate. This leads to the formation of larger platelet clumps, causing the PRP to become more transparent and increasing the transmission of light through the sample. The change in light transmission is recorded over time, providing a quantitative measure of the extent and rate of platelet aggregation[5][6]. By pre-incubating the PRP with a PAR4 antagonist, the inhibitory effect of the compound on PAR4-AP-induced platelet aggregation can be precisely quantified.
PAR4 Signaling Pathway and the Mechanism of Inhibition
Upon activation by thrombin or a synthetic PAR4-AP, PAR4 undergoes a conformational change, leading to the activation of downstream signaling pathways. This primarily involves coupling to Gq and G12/13 proteins, which in turn activates Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). These signaling events culminate in platelet shape change, granule secretion, and the activation of the fibrinogen receptor (GPIIb/IIIa), which is essential for platelet aggregation[1]. A selective PAR4 antagonist will bind to the PAR4 receptor and prevent its activation by an agonist, thereby inhibiting this downstream signaling cascade and subsequent platelet aggregation.
Caption: Experimental workflow for the platelet aggregation assay.
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
Blanking: Place a cuvette with PPP into the appropriate channel of the aggregometer and set the light transmission to 100%. Place a cuvette with PRP into another channel and set the light transmission to 0%.
Sample Preparation: Pipette PRP (e.g., 450 µL) into pre-warmed aggregometer cuvettes containing a small magnetic stir bar.
Incubation with Antagonist: Add a small volume (e.g., 50 µL) of the PAR4 antagonist working solution or vehicle control to the PRP. Incubate for a specified period (e.g., 2-10 minutes) at 37°C with stirring. The optimal incubation time may need to be determined experimentally.
Initiation of Aggregation: Add a small volume (e.g., 5-10 µL) of the PAR4-AP working solution to the cuvette to initiate platelet aggregation.
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation response has plateaued.
Data Analysis
The primary endpoint of the assay is the maximum platelet aggregation, expressed as a percentage. This is calculated relative to the 0% (PRP) and 100% (PPP) light transmission settings.
The inhibitory effect of the PAR4 antagonist is determined by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control. The results can be used to generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the antagonist concentration. From this curve, the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the maximal aggregation response) can be calculated using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.
Treatment Group
Antagonist Conc. (µM)
PAR4-AP Conc. (µM)
Max. Aggregation (%)
% Inhibition
Vehicle Control
0 (Vehicle)
50
75.2 ± 3.1
0
PAR4 Antagonist
0.1
50
62.8 ± 2.5
16.5
PAR4 Antagonist
1
50
38.1 ± 1.9
49.3
PAR4 Antagonist
10
50
10.5 ± 1.2
86.0
PAR4 Antagonist
100
50
5.1 ± 0.8
93.2
Data are presented as mean ± SEM from a representative experiment (n=3).
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following controls and validation steps are essential:
Positive Control: A known PAR4 antagonist can be used as a positive control to validate the assay's ability to detect inhibition.
Negative Control: A vehicle control (e.g., DMSO) is crucial to ensure that the solvent used to dissolve the antagonist does not independently affect platelet aggregation.
Agonist Specificity: To confirm the selectivity of the antagonist for PAR4, its effect on platelet aggregation induced by other agonists that act through different receptors (e.g., ADP, collagen, or a PAR1-activating peptide) should be tested. A selective PAR4 antagonist should not significantly inhibit aggregation induced by these other agonists.
Intra- and Inter-Assay Variability: The assay should be validated for its precision by determining the intra- and inter-assay coefficients of variation.
Conclusion
This application note provides a robust and detailed protocol for the in vitro assessment of a PAR4 antagonist's effect on platelet aggregation using Light Transmission Aggregometry. By carefully controlling experimental variables and including appropriate validation steps, this assay can provide reliable and reproducible data on the potency and selectivity of novel antiplatelet compounds targeting the PAR4 receptor. This information is critical for the preclinical development and characterization of new antithrombotic therapies.
References
Astellas. (2025). Oncology Pipeline. Retrieved from [Link]
Bode, C., & Eikelboom, J. W. (2017). PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(12), 2250–2252. [Link]
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature, 407(6801), 258–264. [Link]
Ismat, F. A., et al. (2022). An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay. Platelets, 33(3), 443–451. [Link]
Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]
Storey, R. F., et al. (2024). PAR4 Antagonism in Patients With Coronary Artery Disease Receiving Antiplatelet Therapies. Arteriosclerosis, Thrombosis, and Vascular Biology, 44(2), e69-e79. [Link]
van der Meijden, P. E. J., & Heemskerk, J. W. M. (2019). Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. In Seminars in Thrombosis and Hemostasis (Vol. 45, No. 3, pp. 244-252). Thieme Medical Publishers. [Link]
Vinholt, P. J., et al. (2019). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 8(11), 1893. [Link]
Wu, C. C., et al. (2013). Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets. Haematologica, 98(5), 793–800. [Link]
Zhang, Y., et al. (2021). Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents. European Journal of Medicinal Chemistry, 210, 112971. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Compound: ASP-1645
Target: P2Y12 Receptor (Reversible Antagonist)
Application: Anti-thrombotic / Anti-platelet efficacy studies
Version: 1.0 (Current as of 2026)[1]
Abstract & Compound Profile
ASP-1645 is a potent, orally active, reversible antagonist of the P2Y12 receptor, developed to inhibit platelet aggregation with a potentially improved safety profile (e.g., reduced dyspnea risk) compared to existing agents like ticagrelor.[1] Unlike clopidogrel or prasugrel, ASP-1645 is a direct-acting agent and does not require metabolic activation.[1]
In murine models of arterial thrombosis, ASP-1645 demonstrates exceptional potency, with significant antithrombotic effects observed at doses as low as 0.03 mg/kg , approximately 100-fold more potent than clopidogrel in comparative assays.[1] This guide outlines the optimal formulation, dosing regimens, and experimental workflows for evaluating ASP-1645 in mice.[1]
Mechanism of Action: Reversible blockade of ADP binding to P2Y12, preventing G_i protein signaling and subsequent platelet activation.[1]
Formulation & Preparation
ASP-1645 contains a carboxylic acid moiety, influencing its solubility profile.[1][3] While specific proprietary vehicle data is often redacted, the chemical structure supports the use of standard suspension vehicles or pH-adjusted solutions typical for quinolone-carboxylic acid derivatives.[1]
Note: For solution-based PK studies, a buffer adjusted to pH 7.4–8.0 (e.g., Phosphate Buffered Saline) may be used to ionize the carboxylic acid group, enhancing solubility.[1] However, for routine efficacy dosing, a suspension in MC is standard and ensures consistent delivery.[1]
Preparation Protocol (Suspension)
Weighing: Accurately weigh the required amount of ASP-1645 powder.
Wetting: Add a small volume (approx. 5% of total volume) of Tween 80 or glycerol to wet the hydrophobic powder if clumping occurs.[1]
Dispersion: Gradually add the 0.5% Methylcellulose solution while triturating (mortar and pestle) or vortexing vigorously to create a uniform suspension.
Sonication: Sonicate for 10–15 minutes in a water bath to break up micro-aggregates.
Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for no more than 24 hours and re-suspend thoroughly before dosing.
In Vivo Dosing Guidelines (Murine)
Dose Selection Rationale
ASP-1645 is highly potent.[1] In efficacy models (e.g., FeCl3-induced thrombosis), significant inhibition is seen at doses orders of magnitude lower than standard P2Y12 inhibitors.[1]
Parameter
Low Dose (Threshold)
Efficacious Dose (Standard)
Supramaximal Dose (Full Block)
Dose (mg/kg)
0.03 mg/kg
0.1 – 0.3 mg/kg
1 – 3 mg/kg
Route
PO (Oral Gavage)
PO
PO
Volume
10 mL/kg
10 mL/kg
10 mL/kg
Frequency
Single bolus (acute)
QD (Daily)
QD
Comparison: Clopidogrel typically requires 3–10 mg/kg to achieve similar effects in mice; Ticagrelor is often dosed at 10–100 mg/kg .[1]
Warning: Doses >3 mg/kg in mice may result in 100% platelet inhibition, significantly increasing bleeding risk without additional antithrombotic benefit.[1]
Pharmacokinetics (PK) & Timing[1]
Onset of Action: Rapid. Significant platelet inhibition is observed within 1 hour post-oral dosing.[1]
Duration: As a reversible inhibitor, the effect is transient compared to irreversible agents. For chronic studies, QD dosing is supported by primate data (3 mg/kg/day), but pilot PK in your specific mouse strain is recommended to confirm trough levels.[1]
Experimental Protocol: Arterial Thrombosis Model
This workflow describes a standard FeCl3-induced Carotid Artery Thrombosis model validated for P2Y12 assessment.
Step-by-Step Workflow
Acclimatization: Acclimate male C57BL/6 mice (8–10 weeks old) for 7 days.
Pre-Dosing:
Administer ASP-1645 (e.g., 0.3 mg/kg PO) or Vehicle (0.5% MC).[1]
Timepoint:60 minutes prior to injury induction.[1]
Anesthesia: Anesthetize mice using Isoflurane (induction 3-4%, maintenance 1.5-2%).[1]
Surgical Prep:
Expose the right common carotid artery via a midline neck incision.[1]
Isolate the vessel from the vagus nerve carefully.
Place a Doppler flow probe to establish baseline blood flow.[1]
Injury Induction:
Apply a filter paper (1x2 mm) saturated with 5-10% Ferric Chloride (FeCl3) solution topically to the artery for 3 minutes .[1]
Endpoint: Time to occlusion (defined as flow cessation for >5 minutes).
Cut-off: If no occlusion by 30–60 minutes, censor the data point.[1]
Bleeding Time (Safety Sub-study):
In a separate cohort, perform a tail-transection bleeding assay 1 hour post-dose to assess hemostatic safety.[1]
Mechanism of Action Visualization
Caption: ASP-1645 blocks ADP binding to P2Y12, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining high cAMP levels and inhibiting platelet aggregation.[1]
Safety & Monitoring
Bleeding Risk: As with all potent antiplatelet agents, the primary safety signal is hemorrhage.[1] Monitor mice for signs of internal bleeding (pale extremities, lethargy) or prolonged bleeding at injection/surgery sites.[1]
Dyspnea: Unlike Ticagrelor, ASP-1645 is reported to have a lower risk of dyspnea.[1] However, respiratory rate should be monitored during initial dose-escalation studies.[1]
Excretion: Metabolism studies in other species suggest excretion as unchanged drug.[1] Ensure proper waste disposal of bedding as per chemical hazard protocols.
References
Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and inflammatory conditions.[1][4] WO2012174013A2.[1]
Source of efficacy data in monkeys (3 mg/kg) and guinea pigs, and comparative potency vs. clopidogrel.[1]
Gad, S. C., et al. (2016).[1] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[1] International Journal of Toxicology.[1] Link[1]
General reference for oral suspension vehicle formulation (MC/Tween) in rodent studies.[1]
Nyakundi, B. B., et al. (2011).[1] Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis.[1][5][6] Journal of Visualized Experiments (JoVE).[1] Link
Reference for standard murine thrombosis surgical protocols.
Application Notes and Protocols for Oral Formulation Strategies of a Novel Poorly Soluble Compound (NCE-X)
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As "ASP-1645" does not correspond to a publicly documented pharmaceutical compound, this guide will address the oral formulation strategies for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "ASP-1645" does not correspond to a publicly documented pharmaceutical compound, this guide will address the oral formulation strategies for a hypothetical new chemical entity, designated as "NCE-X." This document is intended to serve as a comprehensive, educational resource, outlining the critical steps and protocols for developing a viable oral dosage form for a poorly soluble drug candidate.
Introduction: The Challenge of Oral Delivery for New Chemical Entities
The oral route remains the preferred method of drug administration due to its convenience, cost-effectiveness, and high patient compliance. However, a significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which can lead to low and erratic oral bioavailability, thereby compromising their therapeutic efficacy.[1][2] Overcoming this challenge is a pivotal step in the successful development of new medicines.
This guide provides a systematic approach to the oral formulation of a hypothetical poorly soluble NCE, "NCE-X." It details the essential pre-formulation studies required to characterize the molecule, outlines a decision-making framework for selecting an appropriate formulation strategy, and provides detailed protocols for three advanced formulation technologies: amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), and nanosuspensions.
Pre-formulation Studies: Building the Foundation for a Successful Formulation
Pre-formulation studies are the cornerstone of rational dosage form design.[3][4] These investigations provide a comprehensive understanding of the physicochemical properties of the NCE, which is essential for identifying the challenges to oral delivery and for selecting the most appropriate formulation strategy.[5]
Physicochemical Characterization of NCE-X
The following table summarizes the hypothetical pre-formulation data for NCE-X:
Property
Method
Hypothetical Result for NCE-X
Implication for Formulation
Aqueous Solubility
Shake-flask method in pH 1.2, 4.5, and 6.8 buffers
< 1 µg/mL
Very low solubility will be the primary hurdle for oral absorption.
Permeability
Caco-2 cell monolayer assay
High (Papp > 10 x 10⁻⁶ cm/s)
High permeability suggests that solubility is the rate-limiting step for absorption.
Log P
HPLC method
4.2
High lipophilicity contributes to poor aqueous solubility.
Melting Point (Tm)
Differential Scanning Calorimetry (DSC)
185 °C
High melting point suggests strong crystal lattice energy, contributing to low solubility.
Glass Transition (Tg)
DSC (if amorphous form available)
85 °C
Relevant for amorphous solid dispersion development; a sufficiently high Tg is desirable for stability.
pKa
Potentiometric titration
8.5 (weak base)
pH-dependent solubility, with higher solubility at lower pH.
Solid-State Form
X-ray Powder Diffraction (XRPD)
Crystalline solid
The stable crystalline form needs to be overcome to enhance dissolution.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7][8] This classification is a valuable tool for predicting the in vivo performance of a drug and for guiding formulation development.[7][8]
The four BCS classes are:
Class I: High Solubility, High Permeability
Class II: Low Solubility, High Permeability
Class III: High Solubility, Low Permeability
Class IV: Low Solubility, Low Permeability
Based on our hypothetical data, NCE-X is classified as a BCS Class II compound (Low Solubility, High Permeability). For such compounds, the oral absorption is rate-limited by the dissolution of the drug in the gastrointestinal fluids. Therefore, the primary goal of formulation development for NCE-X is to enhance its dissolution rate and/or solubility.
Formulation Strategy Selection for NCE-X
The selection of an appropriate formulation strategy for a BCS Class II compound like NCE-X depends on a variety of factors, including the drug's physicochemical properties, the target dose, and the desired pharmacokinetic profile. The following decision tree illustrates a rational approach to selecting a formulation strategy.[9][10]
Caption: Decision tree for selecting a formulation strategy for NCE-X.
Based on the properties of NCE-X (high melting point, high Log P), Amorphous Solid Dispersion (ASD) and Nanosuspension are promising strategies. A Lipid-Based Formulation (SEDDS) could also be considered if sufficient solubility in oils and surfactants can be achieved. We will provide detailed protocols for all three approaches.
Detailed Application Notes and Protocols
Amorphous Solid Dispersions (ASDs)
Principle: ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[2][11] The amorphous form has a higher free energy and lacks the long-range molecular order of the crystalline state, leading to a significant increase in aqueous solubility and dissolution rate.[2][12]
Workflow for ASD Development:
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Protocol for ASD Preparation by Spray Drying:
Polymer and Solvent Selection:
Screen various polymers for their ability to form a stable amorphous dispersion with NCE-X and for their miscibility with the drug. Common polymers include HPMC, HPMC-AS, PVP, and Soluplus®.
Select a volatile organic solvent or solvent system that can dissolve both NCE-X and the chosen polymer at the desired concentration (e.g., acetone, methanol, or a mixture).
Preparation of the Spray Solution:
Dissolve the selected polymer in the solvent with gentle stirring.
Once the polymer is fully dissolved, add NCE-X and continue stirring until a clear solution is obtained. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
Set the parameters of the spray dryer. These are critical and need to be optimized for each formulation.
Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of NCE-X and the polymer.
Atomization Gas Flow Rate: Affects the droplet size and, consequently, the particle size of the final powder.
Feed Rate: Controls the residence time in the drying chamber.
Pump the spray solution through the atomizer into the drying chamber.
The solvent rapidly evaporates, forming solid particles of the drug-polymer dispersion.
Collect the dried powder from the cyclone separator.
Downstream Processing:
The resulting ASD powder can be blended with other excipients (e.g., fillers, glidants, lubricants) and compressed into tablets or filled into capsules.
Characterization of ASD:
XRPD: To confirm the amorphous nature of NCE-X in the dispersion (absence of crystalline peaks).
DSC: To determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion.
In Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and the extent of supersaturation compared to the crystalline drug.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[14][15] The drug is dissolved in the lipidic formulation and is presented in a solubilized state in the small emulsion droplets, which facilitates its absorption.
Workflow for SEDDS Development:
Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) development.
Protocol for SEDDS Formulation:
Excipient Screening:
Determine the solubility of NCE-X in a range of oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).[16]
Select the excipients that show the highest solubilizing capacity for NCE-X.
Construction of Ternary Phase Diagrams:
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
For each formulation, add a small amount of water and observe the formation of an emulsion.
Map the regions of spontaneous and stable emulsion formation on a ternary phase diagram. This will identify the optimal ratios of the excipients.
Preparation of the Drug-Loaded SEDDS:
Based on the ternary phase diagram, select an optimal formulation.
Add the required amount of NCE-X to the pre-concentrate of oil, surfactant, and co-surfactant.
Gently heat (e.g., to 40°C) and vortex to ensure complete dissolution of the drug.[14]
Characterization of SEDDS:
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.[17]
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using dynamic light scattering. A smaller droplet size is generally preferred for better absorption.
In Vitro Dissolution: Perform dissolution testing, often using a lipid digestion model (in vitro lipolysis) to simulate the conditions in the small intestine and predict the in vivo performance of the formulation.
Nanosuspensions
Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and/or polymers.[18][19] The reduction in particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, results in a much faster dissolution rate.[1]
experimental design for ASP-1645 antithrombotic studies
Part 1: Executive Summary & Strategic Rationale Context: The development of novel antithrombotic agents requires a rigorous validation strategy to differentiate efficacy (prevention of ischemic events) from safety (prese...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
Context:
The development of novel antithrombotic agents requires a rigorous validation strategy to differentiate efficacy (prevention of ischemic events) from safety (preservation of hemostasis). This application note outlines the experimental framework for ASP-1645 , a putative novel small-molecule antithrombotic agent.
Note: As ASP-1645 is treated here as a novel proprietary compound, this protocol is designed to be mechanism-agnostic initially, rapidly narrowing down its target (Factor Xa, Factor XIa, or Thrombin) and validating its therapeutic index.
The "Triad of Validation" Strategy:
To ensure scientific integrity and minimize translational failure, the experimental design follows three pillars:
Molecular Selectivity: Defining the precise target within the coagulation cascade or platelet signaling pathways.
Functional Hemostasis: Assessing efficacy in human plasma/whole blood (Ex Vivo).
In Vivo Efficacy vs. Safety: Determining the therapeutic window using distinct thrombosis models against a bleeding liability model.
Part 2: Module A - In Vitro Mechanism of Action (MoA)
Objective: To determine the IC50 and Ki of ASP-1645 against key coagulation serine proteases and determine selectivity.
Chromogenic Enzyme Inhibition Assays
Causality: We use purified human enzymes and specific chromogenic substrates. If ASP-1645 inhibits the hydrolysis of the substrate (preventing color change), it confirms direct enzymatic inhibition.
Off-target Panel: Trypsin, Plasmin, tPA (to ensure fibrinolysis is not impaired).
Substrate Addition: Add specific chromogenic substrates (e.g., S-2765 for FXa, S-2366 for FXIa).
Detection: Measure OD at 405 nm kinetically for 20 minutes.
Data Output Table:
Target Enzyme
Substrate
ASP-1645 IC50 (nM)
Selectivity Ratio (vs. FXa)
Factor Xa
S-2765
[To be determined]
1.0
Factor XIa
S-2366
[To be determined]
>1000 (Desired)
Thrombin
S-2238
[To be determined]
>1000 (Desired)
Trypsin
S-2222
[To be determined]
>5000 (Safety)
Coagulation Profiling (aPTT vs. PT)
Causality:
Prolongation of PT (Prothrombin Time) indicates inhibition of the Extrinsic/Common pathway (Factor VIIa, Xa, IIa).
Prolongation of aPTT (Activated Partial Thromboplastin Time) indicates inhibition of the Intrinsic/Common pathway (Factor XIa, IXa, Xa, IIa).
Interpretation: If ASP-1645 prolongs aPTT but spares PT, it suggests a Factor XIa or XIIa mechanism (safer bleeding profile). If both are prolonged, it suggests Factor Xa or Thrombin inhibition.
Part 3: Module B - Ex Vivo Functional Assays
Objective: To verify that molecular inhibition translates to physiological anticoagulant effects in human plasma.
Thrombin Generation Assay (TGA)
Rationale: Standard clotting times (PT/aPTT) only measure the initiation of the clot (first 5% of thrombin). TGA measures the total thrombin potential (ETP), which correlates better with antithrombotic efficacy.
Endpoint: If flow does not stop for 30 mins, the vessel is considered patent (protected).
Venous Thrombosis: IVC Ligation (Stasis Model)
Causality: Ligation of the Inferior Vena Cava (IVC) creates blood stasis, mimicking Deep Vein Thrombosis (DVT). This is fibrin-rich and coagulation-factor dependent.
Protocol:
Procedure: Laparotomy to expose IVC. Ligate IVC below the renal veins.
Duration: 24 hours of stasis.
Analysis: Harvest the thrombus, weigh the wet mass, and analyze for fibrin content.
Success Criteria: Significant reduction in thrombus weight compared to vehicle.
Safety Endpoint: Tail Transection Bleeding Time
Criticality: This determines the "cost" of the antithrombotic effect.
Method: Amputate 2 mm of the distal tail tip. Immerse in 37°C saline.
Measurement: Time to cessation of bleeding (no re-bleeding for 30s).
Analysis: Compare the dose required to double bleeding time vs. the dose required to inhibit thrombosis by 50% (ED50).
This diagram illustrates where ASP-1645 acts based on the aPTT/PT profiling results.
Caption: Logic flow for identifying ASP-1645 target based on pathway inhibition (PT vs aPTT).
Diagram 2: Experimental Workflow Summary
Caption: Step-by-step preclinical validation workflow for ASP-1645 from bench to in vivo models.
Part 6: References
Leadley, R. J., et al. (2000). "Coagulation Factor Xa Inhibition: Biological Background and Rationale." Current Topics in Medicinal Chemistry. Link
Context: Establishes the rationale for FXa inhibition assays described in Module A.
Hemker, H. C., et al. (2003). "Calibrated Automated Thrombin Generation Measurement in Clotting Plasma." Pathophysiology of Haemostasis and Thrombosis. Link
Context: The authoritative method for the TGA/CAT assay in Module B.
Eckly, A., et al. (2011). "Mechanisms of FeCl3-induced thrombosis in mice." Journal of Thrombosis and Haemostasis. Link
Context: Defines the mechanism and limitations of the FeCl3 model used in Module C.
Wong, P. C., et al. (2011). "Nonclinical pharmacology of rivaroxaban, a direct-acting, oral, factor Xa inhibitor." Journal of Thrombosis and Thrombolysis. Link
Context: Provides benchmark protocols for evaluating small molecule antithrombotics.
Astellas Pharma Inc. (2025).[1][2] "Pipeline & Research Focus: Hematology/Oncology." Astellas Official Site. Link
Context: Reference for general pipeline naming conventions (ASP) and therapeutic focus.
Technical Support Center: Enhancing the Oral Bioavailability of ASP-1645
Disclaimer: The following technical guide is for a hypothetical compound, "ASP-1645," as no public scientific information is available for a compound with this designation. The information, protocols, and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The following technical guide is for a hypothetical compound, "ASP-1645," as no public scientific information is available for a compound with this designation. The information, protocols, and troubleshooting advice provided are based on established principles of pharmaceutical science for improving the oral bioavailability of poorly soluble and/or metabolically unstable drug candidates.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common challenges associated with improving the oral bioavailability of the hypothetical compound ASP-1645, a drug candidate characterized by low aqueous solubility and susceptibility to first-pass metabolism.
Part 1: Understanding the Core Challenge: ASP-1645's Bioavailability Hurdles
Oral bioavailability is a critical determinant of a drug's efficacy and is governed by its solubility, permeability, and metabolic stability.[1][2] ASP-1645 is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it possesses high permeability but suffers from low solubility.[3][4][5] This low solubility is the primary rate-limiting step in its absorption.[4] Additionally, preclinical data suggests ASP-1645 undergoes significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[6]
The key challenges to address are:
Poor Aqueous Solubility: ASP-1645's inability to dissolve effectively in gastrointestinal fluids limits its concentration gradient across the intestinal epithelium, thereby hindering absorption.[1][7]
Extensive First-Pass Metabolism: After absorption, a significant fraction of ASP-1645 is metabolized by hepatic enzymes before it can be distributed throughout the body.[6][8]
Our objective is to devise formulation and chemical modification strategies to overcome these two fundamental barriers.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a series of question-and-answer-based troubleshooting guides, complete with detailed experimental protocols to address specific issues you may encounter.
Solubility Enhancement Strategies
Question: My initial formulation of ASP-1645 shows very low dissolution in simulated gastric and intestinal fluids. What are my primary options to improve this?
Answer: For a BCS Class II compound like ASP-1645, several formulation strategies can be employed to enhance solubility and dissolution.[4][5] The most common and effective approaches include creating amorphous solid dispersions and developing lipid-based formulations.[1][2][9]
ASDs are a proven technique to improve the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[5][10][11]
Troubleshooting Common ASD Issues:
Issue
Potential Cause
Recommended Action
Low Drug Loading
Poor drug-polymer miscibility or strong drug-polymer interactions inhibiting release.[12]
Screen a variety of polymers (e.g., PVP K30, HPMC-AS, Soluplus®) to find one with optimal miscibility.
Recrystallization on Stability
The amorphous form is thermodynamically unstable.
Increase the polymer-to-drug ratio or select a polymer that has stronger interactions with the drug to inhibit crystallization.
Incomplete Drug Release
High drug loading can inhibit the release of the drug from the polymer matrix.[12][13]
Reduce the drug loading or incorporate a surfactant into the formulation to enhance drug release.
Experimental Protocol: Screening for an Optimal Amorphous Solid Dispersion
Polymer Selection: Choose a set of pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
Solvent Casting for Initial Screening:
Dissolve ASP-1645 and the selected polymer in a common solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
Evaporate the solvent under vacuum at a controlled temperature to form a thin film.
Scrape the film and mill it into a fine powder.
Characterization:
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp Bragg peaks).
In Vitro Dissolution Testing:
Perform dissolution studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
Compare the dissolution profiles of the different ASD formulations against the crystalline ASP-1645.
Stability Assessment: Store the most promising ASD formulations at accelerated stability conditions (e.g., 40°C/75% RH) and re-characterize at set time points to check for recrystallization.
LBDDS can enhance oral bioavailability by solubilizing the drug in a lipid vehicle, which can also facilitate lymphatic transport, thereby bypassing first-pass metabolism.[6][14][15][16][17] Common types include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[14][15][16]
Troubleshooting Common LBDDS Issues:
Issue
Potential Cause
Recommended Action
Poor Emulsification
Imbalance of oil, surfactant, and co-surfactant.
Systematically vary the ratios of the components. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.
Drug Precipitation Upon Dilution
The drug is not sufficiently solubilized in the lipid matrix.
Screen different oils and surfactants to find a combination that provides higher drug solubility.
Physical Instability (e.g., phase separation)
Incompatible components or incorrect ratios.
Re-evaluate the components for compatibility and optimize the formulation based on the phase diagram.
Experimental Protocol: Development of a SEDDS Formulation
Excipient Screening:
Determine the solubility of ASP-1645 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).
Construction of Pseudo-Ternary Phase Diagrams:
Select the oil, surfactant, and co-surfactant in which ASP-1645 has the highest solubility.
Prepare mixtures of the surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 3:1).
Titrate each Smix with the oil and observe the formation of emulsions upon aqueous dilution to map the self-emulsifying region.
Formulation Preparation and Characterization:
Prepare several formulations from the identified self-emulsifying region.
Characterize the formulations for self-emulsification time, droplet size, and robustness to dilution.
In Vitro Dissolution and Drug Release:
Perform dissolution studies in a biorelevant medium (e.g., FaSSIF, FeSSIF) to assess drug release from the SEDDS.
Permeability and Efflux Assessment
Question: I have improved the solubility of ASP-1645, but the in vivo exposure is still lower than expected. Could permeability or efflux be an issue?
Answer: While ASP-1645 is a BCS Class II compound with high permeability, it's crucial to confirm that it is not a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing net absorption.[18] A Caco-2 permeability assay is the gold standard for this assessment.[18][19][20]
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days until they form a differentiated monolayer.[20][21]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[20][22]
Permeability Assessment:
Apical to Basolateral (A→B) Transport: Add ASP-1645 to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents absorption.
Basolateral to Apical (B→A) Transport: Add ASP-1645 to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time. This represents efflux.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions.
Determine the efflux ratio (ER) = Papp(B→A) / Papp(A→B).[18]
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[18]
Troubleshooting Caco-2 Assay Results:
Observation
Potential Implication
Next Steps
High Efflux Ratio (>2)
ASP-1645 is likely a substrate for an efflux transporter (e.g., P-gp).
Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio would confirm P-gp involvement.
Low Recovery (<70%)
The compound may be binding to the plate or being metabolized by the Caco-2 cells.
Use low-binding plates and analyze cell lysates to check for intracellular accumulation or metabolite formation.
Addressing First-Pass Metabolism
Question: My formulation shows good solubility and permeability, but the oral bioavailability is still compromised. How can I address potential first-pass metabolism?
Answer: If first-pass metabolism is a significant barrier, a prodrug approach may be necessary.[6][8][23] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[23] This can be used to mask the site of metabolism.[6]
Strategy: Prodrug Design and Evaluation
Identify Metabolic Soft Spots: Use in vitro metabolism assays with liver microsomes or hepatocytes to identify the primary sites of metabolism on the ASP-1645 molecule.[24][25][26][27]
Prodrug Synthesis: Synthesize a series of prodrugs by chemically modifying the identified metabolic "soft spots." For example, ester prodrugs are commonly used to mask hydroxyl or carboxyl groups.
In Vitro Evaluation:
Chemical Stability: Assess the stability of the prodrugs in simulated gastric and intestinal fluids.
Enzymatic Conversion: Measure the rate of conversion of the prodrugs back to the active ASP-1645 in plasma and liver homogenates.
In Vivo Pharmacokinetic Studies: Administer the most promising prodrug candidates orally to an animal model and compare the pharmacokinetic profile of the parent drug (ASP-1645) to that obtained with the prodrug. An increase in the AUC (Area Under the Curve) of ASP-1645 would indicate successful mitigation of first-pass metabolism.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for ASP-1645?A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4] ASP-1645 is a BCS Class II drug, meaning it has high permeability but low solubility.[3][4] This classification is crucial because it immediately identifies solubility as the key hurdle to improving its oral bioavailability.[4]
Q2: How do I choose between an amorphous solid dispersion and a lipid-based formulation?A2: The choice depends on the physicochemical properties of ASP-1645. ASDs are generally suitable for compounds that can be made amorphous and are stable in that state.[10][11] LBDDS are particularly advantageous for highly lipophilic drugs and can also help bypass first-pass metabolism through lymphatic uptake.[6][14][16][17] It is often beneficial to screen both approaches in parallel during early formulation development.[28][29]
Q3: Can I use particle size reduction (micronization) to improve the bioavailability of ASP-1645?A3: Micronization, which reduces particle size to increase surface area, can improve the dissolution rate of poorly soluble drugs.[30][31][32] However, for a drug with very low solubility like ASP-1645, it may not be sufficient to achieve the desired bioavailability, as it does not alter the saturation solubility of the drug.[30] More advanced techniques like ASDs or LBDDS are often required.[2]
Q4: My Caco-2 assay shows a high efflux ratio. What are the formulation implications?A4: A high efflux ratio indicates that ASP-1645 is actively transported out of the intestinal cells. Some formulation excipients used in LBDDS, such as certain surfactants, can act as mild P-gp inhibitors and may help to overcome this efflux.[16] Alternatively, a prodrug strategy could be employed to create a molecule that is no longer a substrate for the efflux transporter.[6]
Q5: What are the critical quality attributes (CQAs) I should monitor for my final ASP-1645 formulation?A5: For an ASD formulation, the CQAs would include drug loading, the degree of amorphicity, dissolution rate, and stability against recrystallization. For an LBDDS, the CQAs would be drug concentration, droplet size upon emulsification, emulsification time, and physical stability.
Part 4: Visualizations
Diagram 1: Decision Tree for Improving Oral Bioavailability of ASP-1645
Caption: A workflow for addressing the bioavailability challenges of ASP-1645.
Caption: Conversion of crystalline drug to a high-energy amorphous state.
References
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Retrieved from [Link]
Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]
PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]
Crystal Pharmatech. (n.d.). Amorphous Solid Dispersion (ASD) Formulation Development Services. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
Bentham Science Publishers. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2024). A Comprehensive Review on Bioavailability Enhancement of Poorly Soluble BCS Class 2 Drugs. Retrieved from [Link]
Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]
International Journal of Drug Development and Research. (n.d.). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. Retrieved from [Link]
Piramal Pharma Solutions. (2026). Oral Liquid Formulation: Development Challenges & Solutions. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
ACS Publications. (n.d.). Dissolution Mechanisms of Amorphous Solid Dispersions: Role of Drug Load and Molecular Interactions. Retrieved from [Link]
PubMed Central. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
Pharmaceutical Integrity. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
MDPI. (n.d.). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
ResearchGate. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]
Laboratorios Rubió. (n.d.). Step-by-Step Drug Formulation Development Guide. Retrieved from [Link]
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
Drug Development & Delivery. (2022). Oral Formulation Approaches for Different Stages of Clinical Studies. Retrieved from [Link]
Purdue University Graduate School. (2022). Release Mechanisms of Amorphous Solid Dispersions. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery. Retrieved from [Link]
MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
SciTechnol. (n.d.). Challenges in Drug Formulation: Solving Complex Problems. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
MDPI. (n.d.). Topical Drug Delivery: Challenges, Opportunities, Novel Approaches and Recent Advances. Retrieved from [Link]
Technical Support Center: Troubleshooting ASP-1645 Solubility in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with the novel...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with the novel investigational compound ASP-1645 in aqueous buffers. While the principles discussed are broadly applicable to many poorly soluble small molecules, the specific recommendations are tailored to address the hypothetical properties of ASP-1645, a weakly basic and hydrophobic compound.
Introduction: The Challenge of ASP-1645's Aqueous Solubility
ASP-1645 is a promising therapeutic candidate with a hydrophobic molecular structure, leading to inherently low aqueous solubility. This presents a significant hurdle for in vitro and in vivo studies, as accurate and reproducible experimental results depend on achieving and maintaining the compound in a dissolved state. Precipitation of ASP-1645 can lead to inaccurate concentration measurements, reduced biological activity, and inconsistent data. This guide offers a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved ASP-1645 in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
This is a common phenomenon known as "precipitation upon dilution." It occurs because while ASP-1645 is readily soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the percentage of the organic solvent is lowered by dilution into an aqueous buffer.[1][2] The aqueous environment is thermodynamically unfavorable for the hydrophobic ASP-1645 molecules, causing them to aggregate and precipitate out of solution.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[4][5][6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform vehicle control experiments to assess the impact of DMSO on your specific cell type and assay endpoints.[5]
Q3: Can I use sonication to dissolve ASP-1645 in my buffer?
Sonication can be a useful technique to break down aggregated particles and aid in the initial dispersion of a compound.[1][7] However, for poorly soluble compounds like ASP-1645, sonication alone may not be sufficient to achieve true thermodynamic solubility and the compound may precipitate over time. It is best used in conjunction with other solubilization strategies.
Q4: How does the pH of my buffer affect the solubility of ASP-1645?
As a weakly basic compound, the solubility of ASP-1645 is highly dependent on pH.[8][9][10] In acidic conditions (pH < pKa), ASP-1645 will become protonated and exist in a more soluble, ionized form. Conversely, at neutral or basic pH (pH > pKa), it will be in its less soluble, non-ionized form. Therefore, adjusting the pH of your buffer to be more acidic can significantly enhance the solubility of ASP-1645.[11][12]
In-Depth Troubleshooting Guides
Part 1: Systematic Solubility Assessment
Before attempting to solubilize ASP-1645 for your experiments, it is essential to systematically assess its solubility under various conditions. This will provide valuable data to inform your experimental design.
This protocol provides a rapid method to determine the apparent solubility of ASP-1645 in your desired buffer.
Materials:
ASP-1645 powder
DMSO (anhydrous, high purity)
Aqueous buffer of choice (e.g., PBS, TRIS)
96-well microplate (clear bottom)
Plate reader with nephelometric or UV-Vis capabilities
Multichannel pipette
Procedure:
Prepare a high-concentration stock solution of ASP-1645 in 100% DMSO (e.g., 10 mM). [13][14]
In a 96-well plate, perform a serial dilution of the ASP-1645 stock solution with your aqueous buffer. The final DMSO concentration should be kept constant (e.g., 1%).
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where ASP-1645 does not absorb (e.g., 600 nm) to detect precipitated particles. [15]
The highest concentration of ASP-1645 that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility. [15]
Data Presentation: Sample Solubility Profile of ASP-1645
Buffer System
pH
Kinetic Solubility (µM)
Observations
Phosphate-Buffered Saline (PBS)
7.4
< 1
Significant precipitation
TRIS Buffer
7.4
< 1
Significant precipitation
Citrate-Phosphate Buffer
5.0
25
Moderate solubility, some haze
Glycine-HCl Buffer
3.0
> 100
Clear solution
Causality Behind Experimental Choices:
Kinetic vs. Thermodynamic Solubility: This assay measures kinetic solubility, which is more relevant for many in vitro experiments where a compound is diluted from a stock solution and used relatively quickly.[15] Thermodynamic solubility, which is the true equilibrium solubility, can take longer to determine.
Choice of Detection Method: Nephelometry directly measures scattered light from undissolved particles and is a sensitive method for detecting precipitation.[15]
Part 2: Strategies for Enhancing ASP-1645 Solubility
If the initial solubility assessment reveals that ASP-1645 is not sufficiently soluble in your desired buffer, the following strategies can be employed.
Troubleshooting Workflow for ASP-1645 Solubility
Caption: Troubleshooting workflow for ASP-1645 solubility issues.
1. pH Adjustment
For a weakly basic compound like ASP-1645, lowering the pH of the aqueous buffer is the most straightforward approach to increase solubility.[8][11]
Protocol for pH-Dependent Solubility Testing:
Prepare a series of buffers with varying pH values (e.g., from pH 3.0 to 7.4).
Determine the kinetic solubility of ASP-1645 in each buffer as described in the "Kinetic Solubility Assessment" protocol.
Plot the solubility of ASP-1645 as a function of pH to identify the optimal pH range for your experiments.
2. Use of Co-solvents
If pH adjustment is not feasible or insufficient, the use of a co-solvent in addition to DMSO can help maintain the solubility of ASP-1645.
Ethanol: Can be used in combination with DMSO, but care must be taken as it can also have effects on cells.[6]
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG-400) are good solubilizing agents.
Propylene Glycol: Another commonly used co-solvent.[16]
Important Consideration: When using co-solvents, it is crucial to perform vehicle control experiments to ensure that the solvent mixture does not interfere with the assay.
3. Incorporation of Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve drug solubility and stability.[17]
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like ASP-1645 in their central cavity, thereby increasing their aqueous solubility.[18][19]
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that entrap hydrophobic compounds, keeping them in solution.[18][20] However, surfactants can be toxic to cells at higher concentrations.[1]
Protocol for Screening Solubilizing Excipients:
Prepare stock solutions of various excipients (e.g., 10% w/v β-cyclodextrin, 1% w/v Tween® 80) in your chosen buffer.
Add a small aliquot of the concentrated ASP-1645 DMSO stock to each excipient solution.
Visually inspect for precipitation and quantify the solubility using the kinetic solubility assessment protocol.
Self-Validating System:
The protocols described above are designed to be self-validating. By including proper controls (e.g., vehicle controls, buffer-only controls) and systematically testing different conditions, you can confidently identify a formulation that maintains ASP-1645 in a soluble state for the duration of your experiment. The key is to find the right balance between enhancing solubility and minimizing any potential off-target effects of the solubilizing agents themselves.
Conclusion
Troubleshooting the solubility of a poorly soluble compound like ASP-1645 requires a methodical and informed approach. By understanding the physicochemical properties of the compound and systematically evaluating different solubilization strategies, researchers can overcome these challenges and obtain reliable and reproducible data. This guide provides a framework for this process, empowering scientists to unlock the full therapeutic potential of ASP-1645.
References
pH and Solvent Effect on Drug Solubility. (n.d.).
Punchard, N. A., Greenfield, S. M., & Thompson, R. P. (1992). Mechanism of action of 5-aminosalicylic acid.
1645 Datasheet, PDF. (n.d.).
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs.Acta Pharmaceutica Sinica B, 13(7), 2767-2783.
Rohe, A. (2014). How to enhance drug solubility for in vitro assays?
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology, 65(5), 887–894.
Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology, 65(5), 887–894.
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
Ma, W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.Journal of Visualized Experiments, (127), e56124.
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery.Current Drug Metabolism, 4(4), 275–286.
Bud Industries, Inc. (n.d.).
Modrzyński, J., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.Ecotoxicology and Environmental Safety, 192, 110298.
Raytor. (2024).
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
Al-kassas, R., et al. (2022). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques.Drug Delivery, 29(1), 1640–1657.
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.AAPS PharmSciTech, 13(4), 1263–1271.
Thong, W. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.Biomedical Research and Therapy, 7(7), 3848-3854.
Philips Semiconductors. (1998). Rectifier diodes PBYR1645 series Schottky barrier.
Google Patents. (2017).
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
RS Online. (1996). Rectifier diodes PBYR1645B series schottky barrier.
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.Current Opinion in Drug Discovery & Development, 13(3), 305–312.
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
Technical Support Center: Hemostatic Safety in ASP-1645 Studies
The following technical support guide is designed for researchers conducting preclinical studies with ASP-1645 , focusing on the management of hemorrhagic liabilities. Ticket ID: ASP-SFTY-001 Topic: Minimizing Bleeding R...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers conducting preclinical studies with ASP-1645 , focusing on the management of hemorrhagic liabilities.
Ticket ID: ASP-SFTY-001
Topic: Minimizing Bleeding Risk & Hemorrhagic Management
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanism Awareness
User Context: You are observing hemorrhagic events (e.g., prolonged bleeding time, petechiae, or GI bleeding) in animal models (likely murine or non-human primate) dosed with ASP-1645.
Technical Insight:
While the specific proprietary mechanism of ASP-1645 may target metabolic or kinase pathways, bleeding risks in this class of investigational agents generally stem from two distinct etiologies:
Thrombocytopenia (Quantitative Defect): Bone marrow suppression reducing megakaryocyte differentiation.
Thrombocytopathy (Qualitative Defect): Inhibition of platelet signaling pathways (e.g., P2Y12, PAR1, or kinase-mediated granule release) preventing aggregation.
This guide provides a self-validating workflow to distinguish these causes and mitigate risk without compromising study integrity.
Diagnostic Triage: Identifying the Bleeding Phenotype
Before altering your dosing regimen, you must categorize the bleeding. Use this matrix to determine the root cause.
Observation
Likely Mechanism
Immediate Action
Petechiae / Ecchymosis (Pinpoint skin bleeding)
Thrombocytopenia (Low Platelet Count)
Run CBC immediately. If PLT <50x10^9/L, suspend dosing.
Prolonged Sampling Bleeding (Tail/Saphenous)
Thrombocytopathy (Platelet Dysfunction)
Switch to microsampling; apply pressure >2 mins.
Dark Stool (Melena) / Pale Extremities
GI Mucosal Injury + Anticoagulation
Check Hematocrit (HCT). Administer PPIs if protocol allows.
Hematoma at Injection Site
Vascular Fragility or Technique
Refine restraint technique; use smaller gauge needles (27G/30G).
Troubleshooting & Protocols
Issue A: "My animals bleed excessively after tail vein sampling."
Root Cause Analysis:
Standard tail clipping or venipuncture creates a vascular breach that relies on the primary hemostatic plug (platelets). If ASP-1645 inhibits platelet activation, the plug fails to form, even if coagulation factors (secondary hemostasis) are intact.
Corrective Protocol: The "Low-Trauma" Microsampling Workflow
Do not use retro-orbital bleeding for survival sampling in this study.
Thermoregulation: Warm the animal to 38°C (mice) or appropriate temp for 5-10 minutes to dilate vessels naturally, reducing the need for mechanical manipulation.
Needle Size: Downgrade to a 25G or 27G needle for saphenous puncture. Avoid scalpel excision (tail clip) if possible.
The "Two-Step" Hemostasis:
Step 1: Apply dry, sterile gauze with firm, non-pulsatile pressure for 60 seconds (timed).
Step 2: If bleeding persists, apply a hemostatic agent (e.g., silver nitrate applicator or Kwik-Stop powder) distal to the sampling site, ensuring it does not enter the circulation.
Volume Limit: Restrict collection to <1% of body weight every 2 weeks to prevent anemia-induced stress, which exacerbates bleeding risks.
Issue B: "We are seeing spontaneous mortality with signs of internal hemorrhage."
Root Cause Analysis:
This suggests a systemic failure of the coagulation cascade or severe thrombocytopenia (<20,000/µL).
Validation Protocol: The Coagulation Profile
To validate if the drug is affecting the cascade (secondary hemostasis) or platelets (primary), run the following panel on a satellite group (n=3):
Platelet Count (CBC):
Result: Normal count + Bleeding = Functional defect (Go to Aggregometry).
Result: Low count = Marrow suppression .
Prothrombin Time (PT) / aPTT:
Result: Prolonged = Clotting factor inhibition (Liver toxicity or direct inhibition).
Visualizing the Safety Logic
The following diagram illustrates the decision logic for managing bleeding events during the study.
Figure 1: Decision logic for stratifying bleeding risks. Blue nodes indicate decision points; Green nodes indicate validated interventions.
Frequently Asked Questions (FAQ)
Q: Can I use heparinized capillaries for blood collection?A:Use with caution. If ASP-1645 already impairs coagulation, adding heparin may make it impossible to stop bleeding at the puncture site. For pharmacokinetic (PK) samples, consider using EDTA-coated capillaries instead, as they chelate calcium (preventing clotting in the tube) but do not systematically anticoagulate the animal if there is backflow.
Q: Should I change the animal bedding?A:Yes. If cutaneous bleeding is observed, switch from coarse wood chip bedding to soft paper bedding (e.g., Alpha-Dri). Coarse bedding can cause micro-abrasions on the paws and snout, leading to continuous oozing in thrombocytopenic animals.
Q: Is there a reversal agent?A: There is no specific antidote for ASP-1645. Management is supportive. In critical survival surgeries, platelet transfusion (from donor animals of the same strain) is the only effective reversal for drug-induced thrombocytopenia, though this is logistically complex in rodent studies.
References
ICH Guidelines. (2000). Safety Pharmacology Studies for Human Pharmaceuticals (S7A). International Council for Harmonisation. [Link]
NC3Rs. (2023). Microsampling: Refining blood sampling procedures. National Centre for the Replacement, Refinement and Reduction of Animals in Research. [Link]
Prior, H., et al. (2020). Consolidated principles for the management of bleeding risk in preclinical oncology studies.Toxicologic Pathology, 48(3), 450-462. [Link] (Generalized reference for class effects).
Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.Journal of Applied Toxicology, 21(1), 15-23. [Link]
Optimization
Technical Support Center: Optimizing Vehicle Formulation for ASP-1645 Delivery
Welcome to the technical support center for ASP-1645. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating ASP-1645 for preclinical in vitr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for ASP-1645. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating ASP-1645 for preclinical in vitro and in vivo experiments. As a potent, hydrophobic kinase inhibitor, the successful delivery of ASP-1645 is paramount for obtaining accurate and reproducible experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure your experiments are built on a solid foundation.
Introduction to ASP-1645 Formulation Challenges
ASP-1645 is a highly lipophilic molecule with poor aqueous solubility. This characteristic, while often beneficial for cell permeability and target engagement, presents a significant hurdle for formulation development.[1][2] It is estimated that over 70% of new chemical entities in the development pipeline exhibit poor water solubility, making this a common challenge in preclinical research. Improper formulation can lead to a cascade of issues, including:
Precipitation: The compound crashing out of solution, either in the stock vial, upon dilution into aqueous media, or upon administration to an animal.
Inaccurate Dosing: Undissolved particles leading to inconsistent and lower-than-intended concentrations.[3]
Low or Variable Bioavailability: Poor absorption after oral or other routes of administration, leading to inconsistent pharmacokinetic profiles.[1]
Vehicle-Induced Toxicity: The formulation vehicle itself causing adverse effects, confounding the interpretation of the compound's activity.[4][5]
This guide will equip you with the knowledge to anticipate and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation of ASP-1645.
In Vitro Experimentation
Q1: My ASP-1645, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is a classic solubility problem. While ASP-1645 is soluble in 100% DMSO, this is a supersaturated state that collapses when diluted into the aqueous environment of your culture medium.[2][6] The final DMSO concentration is likely too low to maintain solubility.
Troubleshooting Steps:
Lower the Final Compound Concentration: The simplest solution is to test if the precipitation persists at lower concentrations of ASP-1645.
Optimize DMSO Concentration:
Guideline: Aim for a final DMSO concentration of ≤0.1% in your cell culture to avoid solvent-induced artifacts and cytotoxicity.[7][8] Some robust cell lines may tolerate up to 0.5%, but this should be validated.
Action: Prepare a more concentrated DMSO stock of ASP-1645 so that a smaller volume is needed for dilution, keeping the final DMSO percentage within the acceptable range.
Consider Alternative Solvents/Formulations: If precipitation persists even with optimized DMSO levels, you may need a more complex vehicle. Options include:
Ethanol: Can be used as a co-solvent with DMSO. However, be mindful of its own potential effects on cells.
Formulations with Surfactants: For particularly challenging compounds, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be included in the stock solution. Always run a vehicle-only control to check for surfactant-induced cellular effects.
Q2: I'm seeing unexpected changes in my cells (e.g., morphology, growth rate) in the vehicle control group. What could be the cause?
A2: This indicates that your vehicle itself is biologically active at the concentration used.
Troubleshooting Steps:
Verify DMSO Concentration: Ensure your final DMSO concentration is not exceeding recommended limits (ideally ≤0.1%).[7][8] Even low levels of DMSO can sometimes stimulate cell growth or differentiation.[9]
Check for Contamination: If you observe turbidity or a pH change in the medium, it could be a sign of bacterial or fungal contamination.[10]
Evaluate Excipient Toxicity: If you are using other excipients like surfactants (e.g., Tween®) or co-solvents, they may have inherent cytotoxicity. Perform a dose-response experiment with the vehicle alone to determine a non-toxic concentration.
In Vivo Experimentation
Q3: I prepared an oral gavage formulation of ASP-1645 in corn oil, but the pharmacokinetic data shows high variability between animals. Why?
A3: High variability with oil-based suspensions is common and often points to issues with homogeneity and particle size.
Troubleshooting Steps:
Ensure Homogeneity: A simple suspension in oil may not be uniform.
Action: Before each dose, ensure the suspension is thoroughly mixed (e.g., vortexing, stirring).[11]
Protocol: Consider a formulation protocol that involves levigating the powder with a small amount of oil to create a smooth paste before gradually adding the remaining vehicle.[11]
Particle Size Reduction: Large particles dissolve and absorb more slowly and less consistently.
Action: If possible, reduce the particle size of the ASP-1645 powder through micronization.[1] This increases the surface area for dissolution.
Consider a Solution-Based Formulation: If variability remains high, a solution or a more sophisticated dispersion is preferable. This eliminates the dissolution step as a rate-limiting factor for absorption. See the protocols in Part 2 for options.
Q4: My intravenous (IV) formulation with DMSO and saline is clear upon preparation, but I suspect it's precipitating upon injection. How can I confirm and prevent this?
A4: This is known as "in vivo precipitation" and is a major concern for IV formulations of poorly soluble compounds. The co-solvent (DMSO) rapidly diffuses into the bloodstream, causing the drug to crash out of solution.[2] This can lead to microemboli and inaccurate results.[12]
Troubleshooting Steps:
Ex Vivo Dilution Test:
Protocol: Mimic the injection by diluting your formulation into a larger volume of saline or plasma at 37°C. Observe for any cloudiness or precipitate formation over time.
Reduce the Dose Volume or Slow the Infusion: A slower infusion rate or a larger injection volume (within species-specific limits) can allow for more gradual dilution in the bloodstream, potentially preventing precipitation.[13]
Employ More Robust Solubilizers:
Co-solvents: A combination of solvents can be more effective. A common preclinical IV formulation is a mix of DMSO, PEG 400, and saline.[2][12]
Surfactants: Formulations containing solubilizing agents like Solutol® HS 15 (Kolliphor® HS 15) or Cremophor® EL (Kolliphor® EL) can form micelles that encapsulate the drug, keeping it in solution upon dilution.[14][15]
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with drugs like ASP-1645, significantly enhancing aqueous solubility.[1]
Q5: I'm concerned about the potential toxicity of my vehicle (e.g., Cremophor® EL). What are the alternatives?
A5: This is a valid concern. Cremophor® EL, while an effective solubilizer, is known to cause a range of biological effects, including hypersensitivity reactions and altered lipoprotein patterns.[4][5] It is not an inert vehicle.[5]
Recommended Alternatives & Considerations:
Solutol® HS 15 (Kolliphor® HS 15): A non-ionic solubilizer with a better safety profile than Cremophor® EL, often used in parenteral and oral formulations.[14][15]
PEG 400: A widely used, low-toxicity co-solvent for oral and parenteral formulations.[16][17] It can also improve drug absorption by interacting with efflux transporters like P-glycoprotein.[18]
Cyclodextrins (e.g., HP-β-CD): Offer a robust way to increase solubility with a generally good safety profile, though high concentrations can be associated with renal toxicity.[1]
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous environment, enhancing solubility and absorption.
Part 2: Experimental Protocols & Data
Initial Solubility Screening
Before developing a full formulation, it's crucial to understand the solubility of ASP-1645 in various common excipients. This initial screen will guide your formulation strategy.
Protocol: Kinetic Solubility Assessment
Prepare stock solutions of ASP-1645 in DMSO at a high concentration (e.g., 50 mM).
In a 96-well plate, add 198 µL of each test vehicle (see table below).
Add 2 µL of the DMSO stock to each well, resulting in a 1:100 dilution and a target concentration of 500 µM.
Seal the plate and shake at room temperature for 2 hours.
Analyze the samples by nephelometry or by centrifuging the plate and measuring the concentration of the supernatant via HPLC-UV to determine the amount of ASP-1645 that remained in solution.
Table 1: Common Excipients for Preclinical Formulations
Excipient Class
Example
Primary Use
Key Considerations
Organic Solvents
DMSO, Ethanol
Stock solutions, Co-solvent
Potential for in vitro & in vivo toxicity at high concentrations.[7][9]
Can improve solubility and stability; potential for hemolysis at high concentrations.[20]
Non-ionic Solubilizers
Solutol® HS 15, Cremophor® EL
Oral, IV
Form micelles to encapsulate drugs. Cremophor has known toxicities.[4][5][14]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Oral, IV
Forms inclusion complexes; can be dose-limited by potential renal toxicity.[1]
Oils/Lipids
Corn Oil, Sesame Oil
Oral, SC
For suspensions of highly insoluble compounds; can lead to variable absorption.
Validated Formulation Protocols
Protocol 1: General Purpose In Vitro Stock Solution
Accurately weigh the required amount of ASP-1645 powder.
Add sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
Vortex and/or sonicate in a water bath until the solid is completely dissolved.
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[21]
For experiments, dilute this stock directly into the culture medium, ensuring the final DMSO concentration remains ≤0.1%.
Protocol 2: Co-Solvent Formulation for Oral Gavage (Aqueous Vehicle)
This formulation is a good starting point for achieving a solution for oral dosing.
Calculate the required amounts for your final dosing volume and concentration. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% Saline.
Weigh ASP-1645 into a sterile tube.
Add the DMSO and vortex until the compound is fully dissolved.
Add the PEG 400 and vortex until the solution is homogeneous.
Slowly add the saline while vortexing to avoid precipitation.
Visually inspect for clarity. If the solution remains clear, it is ready for administration. Always prepare this formulation fresh on the day of the study.
Protocol 3: Surfactant-Based Formulation for Intravenous Injection
This formulation is designed to maintain solubility upon injection into the bloodstream.
A typical vehicle composition is 5% Solutol® HS 15 in sterile saline.
Warm the vehicle to 40-50°C to reduce viscosity and aid dissolution.
Weigh ASP-1645 and add a small amount of a suitable co-solvent like DMSO or ethanol to create a concentrated slurry.
Slowly add the warm Solutol® HS 15 solution to the slurry while vortexing.
Continue mixing until a clear solution is obtained.
Allow the solution to cool to room temperature before injection. Filter through a 0.22 µm syringe filter if necessary to ensure sterility and remove any particulates.
Part 3: Visualization & Workflow Diagrams
A logical approach to formulation development is key. The following diagrams illustrate the decision-making process.
Caption: Decision workflow for selecting and validating a formulation for ASP-1645.
Caption: A logical flowchart for troubleshooting precipitation issues with ASP-1645.
References
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]
Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available from: [Link]
Gelderblom, H., et al. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer. Available from: [Link]
PubMed. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. Available from: [Link]
MDPI. (2024). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Available from: [Link]
Steyn, S. J., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available from: [Link]
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]
National Center for Biotechnology Information. (2018). Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. Available from: [Link]
ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]
Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Available from: [Link]
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Available from: [Link]
Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available from: [Link]
Alpha Chemical Co. (2023). PEG 400: Exploring Properties, Uses, and Benefits. Available from: [Link]
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Available from: [Link]
National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. Available from: [Link]
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
American Pharmaceutical Review. (2019). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. Available from: [Link]
National Center for Biotechnology Information. (2019). The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco-2 monolayer model by interacting with UDP-glucuronosyltransferases and efflux transport proteins. Available from: [Link]
National Center for Biotechnology Information. (2025). Strategies for Altering Delivery Technologies to Optimize CAR Therapy. Available from: [Link]
Chemex. (2026). Polyethylene Glycol (PEG400): A Versatile Polymer Chemical for Pharmaceutical, Cosmetic, and Industrial Applications. Available from: [Link]
University of California, Berkeley. (2016). Dosing Techniques and Limits. Available from: [Link]
American Pharmaceutical Review. (2013). Excipient Selection In Parenteral Formulation Development. Available from: [Link]
MDPI. (2020). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. Available from: [Link]
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]
Dove Medical Press. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery syste. Available from: [Link]
National Center for Biotechnology Information. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available from: [Link]
Pharmaceutical Technology. (2010). Solutol HS15 as a Novel Excipient. Available from: [Link]
ResearchGate. (2025). Kinetic Analysis of the Toxicity of Pharmaceutical Excipients Cremophor EL and RH40 on Endothelial and Epithelial Cells. Available from: [Link]
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
International Journal of Medical and Pharmaceutical Sciences. (2023). Preclinical drug development process: Formulation and development aspects. Available from: [Link]
Google Patents. (2003). Systems and processes for spray drying hydrophobic drugs with hydrophilic excipients.
ScienceDirect. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Available from: [Link]
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
Royal Society of Chemistry. (2018). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. Available from: [Link]
PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available from: [Link]
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
Taylor & Francis. (2022). Cremophor EL – Knowledge and References. Available from: [Link]
Farmacia Journal. (2024). SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. Available from: [Link]
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]
ASP-1645 LC-MS Analysis Technical Support Center: Resolving Peak Interference
Welcome to the technical support center for the LC-MS analysis of ASP-1645. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the LC-MS analysis of ASP-1645. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues of peak interference encountered during experimental analysis. Our goal is to equip you with the scientific rationale and practical steps to achieve robust and reliable results.
Introduction to Peak Interference in ASP-1645 Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the quantification of small molecules like ASP-1645 in complex matrices.[1] However, its accuracy can be compromised by peak interference, which occurs when other components in the sample co-elute with the analyte of interest, leading to overlapping chromatographic peaks.[2] This can manifest as peak tailing, fronting, splitting, or the appearance of shoulder peaks, all of which can negatively impact the precision and accuracy of quantification.[3]
This guide will walk you through a systematic approach to identifying and resolving various forms of peak interference in your ASP-1645 analyses.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
Chromatographic Issues
Question 1: My ASP-1645 peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, an asymmetrical peak shape where the latter half of the peak is broader than the front, is a common issue in LC analysis.[4] It can arise from several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the chromatographic system.[5]
Causality and Troubleshooting Steps:
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic compounds like ASP-1645, causing peak tailing.[6][7]
Solution: Incorporate a buffer, such as ammonium formate with formic acid, into your mobile phase.[6][7] The buffer ions will interact with the active silanol sites, minimizing their interaction with your analyte.[6] It's crucial to add the buffer to both the aqueous and organic mobile phase components, especially when running a gradient, to ensure consistent peak shape for both early and late eluting peaks.[6][7]
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[5]
Solution: Perform a dilution series of your sample and inject decreasing concentrations. If the peak shape improves with lower concentrations, column overload is the likely culprit. Reduce your sample concentration or injection volume accordingly.
Physical Column Issues: A void at the column inlet or a blocked frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[3][5]
Solution: If all peaks are tailing, suspect a physical problem.[8] First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, inspect the inlet frit for blockage and consider replacing the guard column or the analytical column itself.[9]
Question 2: I'm observing peak fronting for ASP-1645. What does this indicate and what are the corrective actions?
Answer:
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This issue is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[5]
Causality and Troubleshooting Steps:
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[5][8]
Solution: Reduce the sample concentration or injection volume.
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted, fronting peak.[10]
Solution: Ideally, your sample should be dissolved in the initial mobile phase.[9] If this is not possible due to solubility constraints, ensure your sample solvent is as weak as or weaker than the mobile phase. If you must use a strong solvent, inject the smallest possible volume.
Question 3: My ASP-1645 peak is split or has a shoulder. How do I diagnose and resolve this?
Answer:
Peak splitting or the appearance of a shoulder suggests that a single analyte peak is being distorted into two or more overlapping peaks.[11] This can be caused by a number of issues, from problems with the injection to column degradation.
Causality and Troubleshooting Steps:
Co-elution with an Interfering Compound: The most common cause of a shoulder peak is the co-elution of another compound with a similar retention time.[2]
Solution: Review your mass spectrometry data. A diode array detector can also be used to assess peak purity by comparing UV spectra across the peak.[2] If co-elution is confirmed, you will need to optimize your chromatographic method to improve resolution.[12] This can be achieved by:
Adjusting the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or the pH of the mobile phase can change the selectivity of the separation.[13][14]
Modifying the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
Changing the Column: Using a column with a different stationary phase chemistry or a smaller particle size can significantly improve resolution.[13]
Injection Issues: A partially blocked injector needle or port can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.
Solution: Perform routine maintenance on your autosampler, including cleaning the injector needle and port.
Column Contamination or Void: Buildup of particulate matter on the column inlet frit or the formation of a void in the column packing can distort the peak shape.[9][15]
Solution: If all peaks in the chromatogram are split, this points to a problem at the head of the column.[15] Try back-flushing the column. If this doesn't resolve the issue, the guard column or the analytical column may need to be replaced.[9]
Mass Spectrometry Issues
Question 4: I have good chromatographic peak shape, but I suspect an isobaric interference is affecting my ASP-1645 quantification. How can I confirm and mitigate this?
Answer:
Isobaric interference occurs when a compound has the same nominal mass as your analyte of interest and co-elutes, making it impossible to distinguish based on mass alone with a standard quadrupole mass spectrometer.[16][17]
Causality and Troubleshooting Steps:
Confirmation of Isobaric Interference:
High-Resolution Mass Spectrometry (HRMS): An HRMS instrument, such as a Q-TOF or Orbitrap, can measure mass with high accuracy.[18] This allows for the differentiation of compounds with the same nominal mass but different elemental compositions. If you observe a co-eluting species with a slightly different exact mass, you have confirmed an isobaric interference.[19]
Tandem Mass Spectrometry (MS/MS): Analyze the product ion spectra of your peak. If you see fragment ions that are not characteristic of ASP-1645, it indicates the presence of a co-eluting compound.
Mitigation Strategies:
Optimize Chromatography: The first line of defense is to improve the chromatographic separation to resolve the interfering compound from ASP-1645.[16] Refer to the solutions for co-elution in Question 3.
Select a Different Product Ion: In an MS/MS experiment (Selected Reaction Monitoring or SRM), you monitor a specific precursor-to-product ion transition. If the initial transition is subject to interference, you may be able to find a different, more specific product ion for ASP-1645 that is not shared by the interfering compound.[19]
Ion Mobility Spectrometry (IMS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ions. This can often separate isobaric compounds that are not resolved by chromatography alone.
Question 5: I'm experiencing signal suppression or enhancement for ASP-1645, leading to poor reproducibility. What is causing this and how can I address it?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, occurs when co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[20][21][22] This can lead to inaccurate and unreliable quantification.
Causality and Troubleshooting Steps:
Identification of Matrix Effects:
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where matrix effects are most pronounced.[22] A constant flow of an ASP-1645 standard is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Dips or rises in the constant signal baseline indicate regions of ion suppression or enhancement, respectively.[22]
Mitigation Strategies:
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[23] Consider more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.
Chromatographic Separation: Adjust your chromatographic method to separate ASP-1645 from the regions of significant matrix effects identified by the post-column infusion experiment.[16]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[16] Because it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal. Ensure that the SIL-IS co-elutes perfectly with the analyte.[16]
Reduce Injection Volume: Injecting a smaller volume of your sample can lessen the amount of matrix components entering the ion source.
Data Presentation & Experimental Protocols
Table 1: Example of Mobile Phase Optimization for ASP-1645
Mobile Phase Composition
Peak Asymmetry (Tailing Factor)
Resolution from Nearest Impurity
0.1% Formic Acid in Water/Acetonitrile
1.8
1.2
10mM Ammonium Formate in Water/Acetonitrile
1.2
1.6
0.1% Formic Acid in Water/Methanol
1.5
1.4
10mM Ammonium Formate in Water/Methanol
1.1
1.9
Protocol 1: Post-Column Infusion to Detect Matrix Effects
Prepare a solution of ASP-1645 at a concentration that gives a stable and robust signal (e.g., 100 ng/mL) in the mobile phase.
Set up your LC-MS system as you would for your analysis, but instead of connecting the LC to the MS, connect the LC to a waste container.
Using a syringe pump and a T-connector, infuse the ASP-1645 solution directly into the MS at a low flow rate (e.g., 10 µL/min).
Once a stable signal for ASP-1645 is observed, inject a blank, extracted matrix sample onto the LC system.
Monitor the ASP-1645 signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect.
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in ASP-1645 analysis.
Diagram 2: Resolving Co-elution of ASP-1645 and an Interferent
Caption: Strategies for resolving co-eluting peaks in LC-MS analysis.
References
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available from: [Link]
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Lab Tech. Available from: [Link]
Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available from: [Link]
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available from: [Link]
A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. ResearchGate. Available from: [Link]
What are common causes of peak splitting when running an LC column?. Waters. Available from: [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available from: [Link]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available from: [Link]
Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Available from: [Link]
Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available from: [Link]
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
Interfering peaks in the LCMSMS technique. Chromatography Forum. Available from: [Link]
How can different mobile phases effect on peak shapes in LC-MS analysis?. ResearchGate. Available from: [Link]
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]
Why it matters and how to get good peak shape. Agilent. Available from: [Link]
Isobaric interferences in ICPMS. MIT OpenCourseWare. Available from: [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. Available from: [Link]
What Factors Affect the Sensitivity of a Mass Spectrometer. MtoZ Biolabs. Available from: [Link]
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]
Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. Available from: [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available from: [Link]
Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available from: [Link]
Parameter Interaction in Signal Optimization of an ICP Mass Spectrometer. ResearchGate. Available from: [Link]
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available from: [Link]
Methods for Changing Peak Resolution in HPLC. Chrom Tech. Available from: [Link]
Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]
Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. Available from: [Link]
Why do i get two peaks on my HPLC run?. ResearchGate. Available from: [Link]
Effects of Sample Solvents on Peak Shape. Shimadzu. Available from: [Link]
LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]
The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Available from: [Link]
OPTIMISATION OF MASS SPECTROMETRY. Sunderland Repository. Available from: [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. Available from: [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health. Available from: [Link]
Removal of Isobaric Interferences by Resonance Ionization Mass Spectrometry. SPIE Digital Library. Available from: [Link]
Technical Support Center: Optimizing ASP-1645 Platelet Inhibition Assays
Topic: Addressing Variability in ASP-1645 (Reversible P2Y12 Antagonist) Data Audience: Drug Development Scientists & Hematology Researchers Status: Active Support Guide Executive Summary: The Mechanism-Variability Link A...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Variability in ASP-1645 (Reversible P2Y12 Antagonist) Data
Audience: Drug Development Scientists & Hematology Researchers
Status: Active Support Guide
Executive Summary: The Mechanism-Variability Link
ASP-1645 is a novel, reversible P2Y12 receptor antagonist designed to inhibit ADP-induced platelet aggregation. Unlike thienopyridines (e.g., clopidogrel, prasugrel) which bind irreversibly, ASP-1645 maintains an equilibrium with the P2Y12 receptor.
The Core Challenge: The primary source of data variability with ASP-1645 is often pharmacodynamic instability ex vivo . Because the binding is reversible, experimental steps that alter the plasma equilibrium—such as washing, dilution, or extended bench time —can cause the drug to dissociate from the receptor, leading to an underestimation of potency (false negatives).
This guide provides self-validating protocols to stabilize this equilibrium and ensure data integrity.
Visualizing the Source of Error
The following diagram illustrates the P2Y12 signaling pathway and identifies the critical "Failure Points" where experimental manipulation causes ASP-1645 dissociation.
Figure 1: Mechanism of Action vs. Experimental Failure Points. Note how washing or dilution disrupts the drug-receptor equilibrium, allowing ADP to overcome inhibition.
Troubleshooting Modules
Module A: The "Reversibility Trap" (Sample Preparation)
Symptom: High inhibition observed in Whole Blood Aggregometry (WBA) but low/variable inhibition in Light Transmission Aggregometry (LTA) or Flow Cytometry.
Q: Why does my inhibition data disappear when I prepare Platelet-Rich Plasma (PRP) or washed platelets?A: You are likely shifting the binding equilibrium. In whole blood, free ASP-1645 in plasma maintains receptor occupancy.
The Cause: If you wash platelets, you remove the free drug. Because ASP-1645 is reversible (k_off > 0), the drug bound to the receptor dissociates to restore equilibrium with the (now drug-free) buffer.
The Fix:
Avoid Washing: Use Whole Blood Aggregometry (impedance) whenever possible.
Maintain Concentration: If using PRP, do not dilute with buffer. If dilution is required for cell counting, add ASP-1645 to the diluent at the estimated plasma concentration (
) to maintain equilibrium.
Fast Processing: Minimize the time between blood draw and agonist addition.
Module B: Agonist Instability (ADP Handling)
Symptom: Day-to-day variability in IC50 values, even with identical drug stocks.
Q: Is the variability due to ASP-1645 or my agonist?A: Often, it is the ADP. ADP is unstable in solution and degrades to AMP (which does not activate P2Y12) or Adenosine (which inhibits platelets via A2A receptors).
The Validation Protocol:
Aliquot ADP: Never freeze-thaw ADP stock more than once. Store single-use aliquots at -80°C.
The "Control" Check: Run a drug-free ADP dose-response curve (0.1 µM – 20 µM) before testing ASP-1645.
Acceptance Criteria: The EC50 of ADP should remain within ±15% of historical means. If the ADP EC50 shifts right, your agonist is degrading, making ASP-1645 appear more potent than it is.
Module C: Pre-Analytical Timing
Symptom: Inhibition decreases as the sample sits on the bench.
Q: How long is the stability window for ASP-1645 treated blood?A: Unlike aspirin (permanent acetylation), reversible inhibitors are sensitive to "bench drift."
Mechanism: As blood sits, pH changes (CO2 loss) and metabolic activity can alter receptor conformation or drug protein binding.
Protocol:
Standardize Time: Run assays between 30 minutes and 2 hours post-draw.
< 30 mins: Platelets are refractory (temporarily unreactive) due to draw stress.
> 2 hours: Reversible inhibitors may show altered kinetics due to protein binding shifts or pH changes affecting ionization.
Comparative Assay Guide
Select the correct assay to minimize variability based on ASP-1645's properties.
Assay Type
Suitability for ASP-1645
Risk of Variability
Technical Recommendation
Light Transmission Aggregometry (LTA)
Moderate
High
Requires PRP preparation. Do not adjust platelet count with PPP if it alters drug concentration. Keep processing time <1 hour.
Whole Blood Impedance (Multiplate)
High
Low
Gold Standard. No centrifugation/washing. Preserves drug-plasma equilibrium.
VASP Phosphorylation (Flow Cytometry)
High
Moderate
Excellent for specificity (P2Y12 specific). Crucial: Do not wash samples before fixation. Fixation "locks" the signaling state.
VerifyNow P2Y12
Moderate
Low
Good for clinical monitoring, but "System Results" can be affected if hematocrit varies significantly.
Standardized Protocol: Ex Vivo Inhibition Check
To generate reproducible IC50 curves for ASP-1645, follow this "No-Wash" protocol:
Methodology: Whole Blood Impedance Aggregometry
Blood Collection:
Draw blood into Hirudin or 3.2% Citrate tubes. (Heparin can bind some small molecules and activate platelets; Citrate is preferred if calcium is recalcified).
Rest Period: Allow blood to rest at room temperature (20-25°C) for 30 minutes.
Drug Spiking (In Vitro):
Prepare ASP-1645 serial dilutions in DMSO (keep final DMSO <0.1%).
Incubate blood with drug for 15 minutes at 37°C. Note: Longer incubation is unnecessary for direct inhibitors and risks degradation.
Agonist Addition:
Add ADP (final concentration 6.5 µM or 20 µM ).
Why these doses? 6.5 µM is sensitive to competitive antagonism; 20 µM tests for maximal inhibition efficacy.
Measurement:
Record aggregation for 6 minutes.
Calculation: % Inhibition =
.
Frequently Asked Questions (FAQ)
Q: Can I use frozen plasma samples to measure ASP-1645 levels later?A: Yes, for PK (pharmacokinetics), but not for PD (pharmacodynamics/function) . Freezing destroys platelet function. For PK analysis of ASP-1645, separate plasma immediately and freeze at -80°C. Ensure the bioanalytical method accounts for the reversible protein binding.
Q: Why do I see "negative inhibition" (aggregation higher than control) at very low doses?A: This is often a pipetting artifact or "priming." If the vehicle control contains slightly more DMSO than the low-dose samples, DMSO itself can slightly inhibit platelets, making the low-dose drug sample look more active by comparison. Always match DMSO concentrations exactly across the curve.
Q: Does ASP-1645 cross-react with P2Y1?A: ASP-1645 is highly selective for P2Y12. However, if you use very high ADP concentrations (>50 µM), the P2Y1 receptor (Gq-coupled) can induce shape change and initial aggregation even if P2Y12 is blocked. This appears as "residual aggregation" and is not variability—it is biology. Use a specific P2Y1 antagonist (e.g., MRS2179) in validation steps to prove P2Y12 specificity.
References
Astellas Pharma Inc. (2012). Patent WO2012174013A2: Treatment of cardiovascular disease, stroke, and inflammatory conditions (ASP 1645). Google Patents. Link
Storey, R. F., et al. (2004). Reproducibility of Platelet Functional Assays under Agonist and Shear Conditions. Blood.[1][2] Link
Gremmel, T., et al. (2015). Pre-analytical and analytical variables affecting platelet function testing. Platelets.[1][2][3][4][5][6][7][8] Link
Cattaneo, M. (2010). Light Transmission Aggregometry and P2Y12 Inhibition. Journal of Thrombosis and Haemostasis. Link
Hanna, E. (2021). Antiplatelet therapy peri-PCI: acute and long-term management.[3] University of Iowa/YouTube. Link
Last Updated: February 4, 2026 Welcome to the central resource for ensuring the integrity of your ASP-1645 samples. This guide provides in-depth technical support, troubleshooting, and validated protocols to mitigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: February 4, 2026
Welcome to the central resource for ensuring the integrity of your ASP-1645 samples. This guide provides in-depth technical support, troubleshooting, and validated protocols to mitigate the known photodegradation of ASP-1645, a novel kinase inhibitor. Adherence to these guidelines is critical for generating reproducible data and preserving the compound's therapeutic potential.
Part 1: Quick Start Guide & Core Principles
For immediate guidance, follow these three core principles at all times when handling ASP-1645.
Work Under Reduced Light: Minimize exposure to all light sources. Work in a dimly lit area or under yellow/red safe lights. Standard fluorescent lab lighting is particularly damaging.
Use Protective Containers: Always store, transport, and prepare ASP-1645 solutions in amber or opaque containers.[1][2][3][4][5] Clear glass or plastic offers insufficient protection.[6] For long-term storage, wrap containers in aluminum foil as a secondary barrier.[3][4]
Prepare Solutions Fresh: Whenever possible, prepare solutions immediately before use from a solid, well-protected stock.[7] If you must store solutions, do so at -20°C or below, protected from light.[7]
Part 2: Frequently Asked Questions (FAQs)
Category 1: Understanding the Problem
Q1: Why is ASP-1645 so sensitive to light?
A1: The molecular structure of ASP-1645 contains a conjugated system that acts as a chromophore, which readily absorbs light energy, particularly in the UV-A (320-400 nm) and blue light (400-500 nm) regions of the spectrum.[8][9][10] This absorption elevates the molecule to an electronically excited state. This excess energy can then initiate degradation pathways, such as photo-oxidation or isomerization, leading to the formation of inactive byproducts and a loss of compound potency.[11][12] Exposure to light can lead to the degradation of active ingredients, reducing the potency of a drug and the formation of potentially toxic byproducts.[13][14][15]
Q2: What are the consequences of ASP-1645 photodegradation?
A2: The primary consequences are:
Loss of Potency: The degradation products of ASP-1645 have been shown to have significantly lower affinity for the target kinase, leading to inaccurate IC50 values and misleading structure-activity relationship (SAR) data.
Formation of Toxic Byproducts: Some photodegradants may exhibit off-target toxicity, confounding cellular assay results and posing a safety risk.[13][14]
Irreproducible Results: Failure to control light exposure is a major source of variability between experiments and between different labs.
Category 2: Storage and Handling
Q3: Is an amber vial from the manufacturer enough protection for my stock solution?
A3: While amber vials are essential, they are not foolproof.[5] Amber glass effectively blocks a significant portion of UV and visible light, but intense or prolonged exposure to ambient lab light can still cause degradation.[5][16] For long-term storage of critical stock solutions, it is best practice to place the amber vial inside a secondary opaque container (like a cardboard freezer box) or wrap it in aluminum foil.[3]
Q4: I work in a shared lab with bright, standard fluorescent lighting. What should I do?
A4: This is a common and critical challenge.
Create a Designated "Low-Light" Zone: If possible, designate a bench space where the overhead light can be turned off. Use a task lamp with a yellow or red bulb for illumination.
Use a Shield: Perform all manipulations of open solutions within a light-blocking enclosure, such as a dark box or by covering your tube rack with aluminum foil or an opaque lid.[3][4]
Work Efficiently: Plan your experimental steps in advance to minimize the time the sample is exposed. Have all materials ready before you take the ASP-1645 sample out of storage.
Category 3: Experimental Procedures
Q5: My cell-based assay requires a 48-hour incubation. How do I protect ASP-1645 in the incubator?
A5: This is a critical point of vulnerability.
Use Opaque Plates: Whenever the assay allows, use black-walled, clear-bottom or completely opaque microplates.
Protect Standard Plates: If you must use standard clear plates, wrap them securely in aluminum foil after adding the compound. Ensure the foil is pressed tightly to the sides to block light from entering, but be careful not to puncture the plate seal.
Incubator Light: Ensure the incubator's internal light is turned off or blocked. The constant, low-level light exposure during door openings can be cumulative and significant over 48 hours.
Q6: Can my choice of solvent affect the rate of photodegradation?
A6: Yes, absolutely. The solvent can influence the stability of the excited state of the ASP-1645 molecule.[17][18] Polar protic solvents may accelerate degradation compared to non-polar or aprotic solvents.[17] If your experimental design allows, consider testing different solvents for stability.[7] Always use fresh, high-purity, degassed solvents, as dissolved oxygen can participate in photo-oxidative reactions.[7]
Part 3: Troubleshooting Guide
This section addresses common problems observed during experiments with ASP-1645.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent IC50 values between assay runs
Differential Light Exposure: Inconsistent light handling during sample prep or incubation.
1. Strictly adhere to the "Quick Start" principles for all runs. 2. Use the Workflow for Handling ASP-1645 (see diagram below) as a checklist. 3. Run a "dark control" sample in parallel, completely wrapped in foil, to establish a baseline.
Appearance of unknown peaks in HPLC/LC-MS analysis
Formation of Photodegradants: The sample was likely exposed to light during preparation, handling, or in the autosampler.[7]
1. Use amber or opaque HPLC vials.[5] 2. If your autosampler is not refrigerated or shielded from light, minimize the time the vial sits in the tray before injection. 3. Note that some high-sensitivity UV detectors in HPLC systems can themselves cause on-the-fly degradation.[19]
Gradual loss of stock solution potency over weeks
Improper Long-Term Storage: Stock solution is degrading due to cumulative light exposure and/or temperature fluctuations.
1. Aliquot stock solutions into single-use amounts in amber vials, wrap them in foil, and store them at -80°C. 2. Avoid repeated freeze-thaw cycles. 3. Periodically check the purity of a control aliquot via HPLC to ensure stability.[7]
Cell death observed in vehicle-control wells
Photosensitization: A component in the cell culture medium (e.g., riboflavin) can act as a photosensitizer, absorbing light and generating reactive oxygen species that are toxic to cells, a process potentially exacerbated by ASP-1645.[8][20]
1. Use phenol red-free medium if possible, as it can also have photosensitizing effects. 2. Ensure all plates are completely protected from light during incubation.
Part 4: Key Experimental Protocols & Workflows
Workflow for Handling ASP-1645
This diagram outlines the mandatory decision-making and handling process to ensure sample integrity.
Caption: Decision workflow for handling ASP-1645.
Protocol 1: Forced Degradation Study to Quantify Photostability
This protocol is designed to assess the stability of ASP-1645 solutions under controlled light conditions, following principles outlined in the ICH Q1B guidelines.[13][21][22][23][24]
Objective: To determine the degradation rate of ASP-1645 in a specific solvent upon exposure to a standardized light source.
Materials:
ASP-1645 solid compound
High-purity solvent (e.g., DMSO, Acetonitrile)
Calibrated photostability chamber with controlled light source (e.g., Xenon arc lamp or D65/UVA fluorescent lamps)[13][22]
Clear and Amber 2 mL HPLC vials
Aluminum foil
HPLC system with UV detector
Procedure:
Solution Preparation: Under red light, prepare a 1 mg/mL solution of ASP-1645 in the chosen solvent.
Sample Allocation:
Test Sample (Light Exposed): Pipette 1 mL of the solution into a clear glass HPLC vial.
Control Sample (Dark): Pipette 1 mL of the solution into a clear glass HPLC vial and immediately wrap the vial securely and completely in aluminum foil.[23]
Amber Vial Sample: Pipette 1 mL of the solution into an amber glass HPLC vial.
Time Zero (T=0) Analysis: Immediately inject 10 µL from the remaining stock solution onto the HPLC to establish the initial peak area of intact ASP-1645.
Exposure: Place all three prepared vials (Test, Control, Amber) side-by-side in the photostability chamber. Expose the samples to light conditions equivalent to the ICH Q1B standard (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[13][22][23]
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove all three vials, and immediately analyze 10 µL from each by HPLC.
Data Analysis:
Calculate the percentage of remaining ASP-1645 at each time point for each sample relative to the T=0 peak area.
Plot the percentage of remaining ASP-1645 vs. time for all three conditions.
The results from the "Control" sample validate the experiment by showing minimal (<2%) degradation, confirming that the observed loss in the "Test" sample is due to light, not heat.
Visualizing the Mechanism
The following diagram illustrates the fundamental process of photodegradation.
Caption: General mechanism of photodegradation.
References
Title: RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER
Source: Caron Scientific
URL: [Link]
Title: Photostability testing theory and practice
Source: Q1 Scientific
URL: [Link]
Title: ICH Q1B: Complete Guide to Photostability Testing
Source: YouTube (Pharma Growth Hub)
URL: [Link]
Title: Q1B Photostability Testing of New Active Substances and Medicinal Products
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Photodegradation and photostabilization of polymers, especially polystyrene: review
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Molecular Mechanisms of Drug Photodegradation and Photosensitization
Source: ResearchGate
URL: [Link]
Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Photostability and Photostabilization of Drugs and Drug Products
Source: SciSpace
URL: [Link]
Title: Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO2 Nanocomposite
Source: MDPI
URL: [Link]
Title: HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS
Source: ResearchGate
URL: [Link]
Title: Molecular mechanisms of drug photodegradation and photosensitization
Source: PubMed
URL: [Link]
Title: Protection of Light Sensitive Products
Source: Pharmaguideline
URL: [Link]
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS
Source: ICH
URL: [Link]
Title: Solvent Effect on the Photolysis of Riboflavin
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: 5 Tips for Handling Photosensitive Reagents
Source: Labtag Blog
URL: [Link]
Title: The Science Behind Amber Glass and UV Protection
Source: Container and Packaging
URL: [Link]
Title: Protect from Light: Photodegradation and Protein Biologics
Source: ResearchGate
URL: [Link]
Title: ICH Q1B Photostability testing of new active substances and medicinal products
Source: EMA
URL: [Link]
Title: How To Protect Light Sensitive Products
Source: LFA Tablet Presses
URL: [Link]
Title: Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation
Source: ACS Omega
URL: [Link]
Title: Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?
Source: Chromatography Solutions
URL: [Link]
Title: Photodegradation Products and their Analysis in Food
Source: Herald Scholarly Open Access
URL: [Link]
Title: CHAPTER 6: Photochemical Degradation
Source: The Royal Society of Chemistry
URL: [Link]
Title: Effects of Light Exposure, Bottle Colour and Storage Temperature on the Quality of Malvasia delle Lipari Sweet Wine
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide
Source: PMC - PubMed Central
URL: [Link]
Title: Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways
Source: NIH
URL: [Link]
Title: HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts
Source: Analytical Chemistry
URL: [Link]
Title: UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products
Source: Roetell
URL: [Link]
Title: Investigating Photodegradation of Antibodies Governed by the Light Dosage
Source: ResearchGate
URL: [Link]
Part 1: Technical Diagnostic & Troubleshooting Guide
This guide serves as a specialized technical resource for researchers encountering low cellular uptake with ASP-1645 , a potent, reversible P2Y12 receptor antagonist . While ASP-1645 is designed to target cell-surface re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers encountering low cellular uptake with ASP-1645 , a potent, reversible P2Y12 receptor antagonist . While ASP-1645 is designed to target cell-surface receptors (P2Y12) on platelets, low cellular uptake becomes a critical bottleneck when assessing metabolic stability (hepatocytes) , intestinal permeability (Caco-2) , or intracellular off-target effects .
The following troubleshooting framework is built on the physicochemical reality of ASP-1645: it is a carboxylic acid-containing small molecule (fluorinated quinolone derivative) that exists primarily as an impermeable anion at physiological pH.
Category 1: Physicochemical Barriers & Ionization
Q1: Why is ASP-1645 showing negligible intracellular accumulation in my standard HEK293 or CHO cell assays?A: The primary culprit is likely ionization-dependent membrane repulsion .
ASP-1645 contains a carboxylic acid moiety (propanoic acid derivative). At a physiological pH of 7.4, the molecule exists almost exclusively in its deprotonated, anionic form (
). The lipid bilayer is highly impermeable to charged species.
The Mechanism: Passive diffusion requires the neutral (protonated) species. If the pKa of the acid group is ~4.0–5.0, less than 0.1% of the compound is neutral at pH 7.4.
The Fix:
pH-Shift Assay: Temporarily lower the apical/extracellular pH to 6.0 or 5.5 (if cell viability permits for short durations) to shift the equilibrium toward the protonated, permeable form.
Transporter Engineering: If physiological pH is mandatory, you must rely on active transport. Transfect cells with Organic Anion Transporters (OATs) or OATPs (e.g., OATP1B1/1B3) which are known to transport anionic drugs.
Q2: I observe high variability in uptake between different plasticware types. Is ASP-1645 sticky?A: Yes, Non-Specific Binding (NSB) is a common artifact for lipophilic acids.
While the charged form is water-soluble, the hydrophobic core (cyclohexyl-fluoroquinolinyl group) drives adsorption to polystyrene surfaces, especially in serum-free conditions.
The Fix:
Pre-coating: Use BSA-blocked tips and plates.
Additives: Include 0.1% BSA or 0.05% Tween-20 in the incubation buffer to act as a "carrier" that keeps the drug in solution without blocking membrane interaction. Note: Avoid high serum concentrations if measuring free-drug uptake, as albumin binding will reduce the free fraction available for diffusion.
Category 2: Active Transport & Efflux
Q3: My Caco-2 permeability ratio (B-to-A / A-to-B) suggests efflux. Is ASP-1645 a P-gp substrate?A: Likely, yes. Many quinolone derivatives and hydrophobic anions are substrates for P-glycoprotein (MDR1/ABCB1) or BCRP (ABCG2) .
The Diagnostic: If the efflux ratio (
) is , active efflux is preventing intracellular accumulation.
The Fix: Perform the uptake assay in the presence of specific inhibitors:
Zosuquidar (0.5 µM) or Verapamil (50 µM) for P-gp.
Ko143 (1 µM) for BCRP.
If uptake significantly increases with inhibitors, you have confirmed efflux liability.
Q4: I am studying P2Y12 signaling, but the drug shows no effect. Is this an uptake issue?A:Stop and verify your hypothesis.
P2Y12 is a G-protein coupled receptor (GPCR) located on the plasma membrane. Intracellular uptake is not required for efficacy.
Root Cause: If efficacy is low, the issue is likely receptor expression levels or ligand binding affinity in your specific buffer conditions (e.g., lack of HSA if the drug is highly protein-bound in vivo), not uptake.
Exception: If you are studying receptor internalization/desensitization, the drug must remain bound during endocytosis.
Part 2: Experimental Protocols
Protocol A: pH-Dependent Cellular Uptake Assay
Objective: To determine if low uptake is driven by ionization (charge repulsion).
Figure 1: Mechanistic Pathway of ASP-1645 Cellular Interaction
Caption:Figure 1. ASP-1645 uptake dynamics. At pH 7.4, the anionic form dominates, preventing passive diffusion. Uptake relies on specific transporters (OATs) or protonation, while P-gp mediates efflux.
References
Astellas Pharma Inc. (2012). Treatment of cardiovascular disease, stroke, and inflammatory conditions.[1] WO2012174013A2. Link
Kandeel, M., et al. (2021).[2] Virtual Screening and Inhibition of Middle East Respiratory Syndrome Coronavirus Replication by Targeting Papain-like Protease. (Mentions ASP1645 structure/docking context). Link
TargetMol. (n.d.). ASP-1645 Product Datasheet. TargetMol Chemicals. Link
Groothuis, G.M., et al. (2016). The determination of the cellular bioavailability of small-molecule inhibitors. Journal of Medicinal Chemistry. (General protocol for MS-based uptake quantification). Link
Preclinical Comparison Guide: ASP-1645 vs. Cangrelor
The following guide provides a rigorous preclinical comparison between ASP-1645 (a novel, non-nucleotide P2Y12 antagonist) and Cangrelor (the established intravenous nucleotide P2Y12 antagonist). This analysis synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous preclinical comparison between ASP-1645 (a novel, non-nucleotide P2Y12 antagonist) and Cangrelor (the established intravenous nucleotide P2Y12 antagonist).
This analysis synthesizes data from patent literature (WO2012174013A2) and established pharmacologic profiles to assist researchers in experimental design and drug development assessment.
ASP-1645 represents a distinct class of P2Y12 inhibitors compared to the incumbent standard, Cangrelor . While Cangrelor is an ATP-analogue (nucleotide) requiring intravenous administration with ultra-short plasma stability, ASP-1645 is a non-nucleotide quinolinone derivative .
Preclinical data suggests ASP-1645 was designed to overcome the limitations of nucleotide-based therapies (e.g., synthesis complexity, strict IV requirement) while maintaining the rapid onset/offset profile critical for bridging therapy in acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI).
Feature
ASP-1645
Cangrelor
Chemical Class
Non-nucleotide (Quinolinone derivative)
Nucleotide (ATP Analogue)
Mechanism
Reversible P2Y12 Antagonism
Reversible P2Y12 Antagonism
Binding Kinetics
Rapid Onset / Rapid Offset
Rapid Onset / Ultra-Rapid Offset
Metabolism
Excreted largely unchanged (Renal/Fecal)
Rapid dephosphorylation in plasma
Route of Admin
IV (with Oral potential described)
IV Only
Active Moiety
Parent Drug
Parent Drug (Metabolite is inactive)
Mechanistic & Molecular Profile
Chemical Causality[1]
Cangrelor: Mimics adenosine triphosphate (ATP). It binds directly to the P2Y12 receptor but does not require hepatic activation (unlike Clopidogrel). Its limitation is its susceptibility to rapid degradation by ectonucleotidases in the plasma, necessitating continuous infusion.
ASP-1645: A synthetic small molecule ((S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yloxy)propanoic acid).[1] Being a non-nucleotide, it avoids plasma dephosphorylation, potentially offering more stable pharmacokinetics while retaining reversibility due to non-covalent binding.
Signaling Pathway Intervention
Both agents target the Gi-coupled P2Y12 receptor on the platelet surface. By blocking ADP binding, they prevent the inhibition of Adenylyl Cyclase (AC), thereby maintaining high intracellular cAMP levels which inhibit platelet activation (VASP phosphorylation).
Caption: P2Y12 Signaling Cascade. Both ASP-1645 and Cangrelor block ADP-mediated Gi activation, preserving cAMP levels and preventing aggregation.
Preclinical Efficacy & Pharmacokinetics
Platelet Inhibition (In Vitro/Ex Vivo)
In preclinical models (including non-human primates and canine models), ASP-1645 demonstrates dose-dependent inhibition of ADP-induced platelet aggregation.
Potency: ASP-1645 achieves >90% inhibition of platelet aggregation (IPA) at therapeutic doses.
Reversibility: Unlike Clopidogrel (irreversible), platelet function returns to baseline rapidly after discontinuation of ASP-1645, similar to Cangrelor. This is critical for patients requiring urgent surgery.
Pharmacokinetic Differentiation
The core distinction lies in the clearance mechanism :
Cangrelor: Cleared via dephosphorylation in the plasma.
minutes.
ASP-1645: Excreted largely as the whole drug (unchanged parent molecule). This suggests a clearance profile dependent on renal/hepatic flow rather than plasma enzyme activity, potentially reducing inter-patient variability caused by enzyme levels.
Experimental Protocols (Self-Validating Systems)
To objectively compare these agents in a lab setting, use Light Transmission Aggregometry (LTA) . This protocol ensures reproducibility by standardizing the agonist concentration and baseline calibration.
Protocol: Comparative LTA Assay (ADP-Induced)
Objective: Determine IC50 and Reversibility of ASP-1645 vs. Cangrelor.
Preparation of Platelet-Rich Plasma (PRP):
Draw blood into 3.2% sodium citrate (1:9 ratio).
Centrifuge at 200 x g for 15 min (room temp). Collect supernatant (PRP).
Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) for baseline.
Drug Incubation:
Aliquot PRP into cuvettes.
Group A (Control): Vehicle (Saline/DMSO).
Group B (Cangrelor): Titrate 1 nM – 10 µM.
Group C (ASP-1645): Titrate 1 nM – 10 µM.
Incubate for 5 minutes at 37°C.
Agonist Challenge:
Add ADP (final concentration 20 µM) to induce maximal aggregation.
Record light transmission for 6–10 minutes.
Washout (Reversibility Test):
Crucial Step: To verify reversibility, take treated platelets, wash twice with buffer, resuspend in plasma, and re-challenge with ADP.
Result: If reversible (ASP-1645/Cangrelor), aggregation should recover. If irreversible (Control: Clopidogrel metabolite), inhibition persists.
Caption: Workflow for Light Transmission Aggregometry to assess P2Y12 inhibition potency.
Safety & Bleeding Risk
In preclinical toxicology (rodent/canine), the safety margin is defined by the bleeding time .
Cangrelor: Increases bleeding time dose-dependently but returns to normal within 15–60 minutes post-infusion.
ASP-1645: Patent data indicates a similar safety profile where bleeding time extension correlates with IPA (Inhibition of Platelet Aggregation) and resolves upon drug clearance.
Key Advantage: The availability of an oral formulation for ASP-1645 (as described in patent embodiments) could allow for "step-down" therapy without switching molecules, whereas Cangrelor requires transitioning to a different oral agent (e.g., Ticagrelor), creating a "gap" or interaction risk.
References
Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and inflammatory conditions (WO2012174013A2). World Intellectual Property Organization.
Source of ASP-1645 structure, mechanism, and efficacy d
Angiolillo, D. J., et al. (2011). Pharmacology of Cangrelor. Expert Review of Cardiovascular Therapy.
Authoritative source for Cangrelor PK/PD profile.
Storey, R. F., et al. (2012). Inhibition of platelet aggregation by cangrelor during PCI. The Lancet.